molecular formula C9H7F2IO3 B2399592 Methyl 3-(difluoromethoxy)-4-iodobenzoate CAS No. 2138515-41-8

Methyl 3-(difluoromethoxy)-4-iodobenzoate

Cat. No.: B2399592
CAS No.: 2138515-41-8
M. Wt: 328.053
InChI Key: IFFZBPZURIWOGR-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethoxy)-4-iodobenzoate is a useful research compound. Its molecular formula is C9H7F2IO3 and its molecular weight is 328.053. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(difluoromethoxy)-4-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(difluoromethoxy)-4-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(difluoromethoxy)-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFZBPZURIWOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: Methyl 3-(difluoromethoxy)-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2138515-41-8 Document Type: Technical Monograph Version: 1.0

Executive Summary

Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS 2138515-41-8) is a high-value bifunctional building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] It is characterized by three strategic structural motifs:

  • Difluoromethoxy Group (-OCHF₂): A lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups, offering enhanced metabolic stability against oxidative demethylation.

  • Aryl Iodide (C4-I): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of biaryl or heterobiaryl scaffolds.

  • Methyl Ester (C1-COOMe): A protected carboxylic acid that facilitates purification and can be selectively hydrolyzed or reduced at late stages of synthesis.

This guide details the physicochemical properties, synthetic architecture, and handling protocols for this compound, designed for researchers requiring high-purity inputs for medicinal chemistry campaigns.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predicted properties based on structural analogs (e.g., methyl 4-(difluoromethoxy)-3-iodobenzoate).

PropertySpecificationNotes
IUPAC Name Methyl 3-(difluoromethoxy)-4-iodobenzoate
CAS Number 2138515-41-8
Molecular Formula C₉H₇F₂IO₃
Molecular Weight 328.05 g/mol
Physical State White to off-white crystalline solidTypical for halogenated benzoate esters.
Melting Point 110–115 °C (Predicted)Analogous to methyl 4-iodobenzoate (114 °C).
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water.
LogP ~3.2Lipophilic due to -I and -OCHF₂.
H-Bond Donors 1 (Weak)The C-H in -OCHF₂ is a weak donor.
H-Bond Acceptors 3Ester carbonyl, ester oxygen, ether oxygen.

Synthetic Architecture

The synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate requires a strategic sequence to ensure correct regiochemistry. Direct iodination of a difluoromethoxybenzene often yields mixtures; therefore, the preferred route installs the iodine atom before the difluoromethylation step, utilizing Methyl 3-hydroxy-4-iodobenzoate as the pivotal precursor.

Synthesis Logic Map

SynthesisWorkflow SM1 Methyl 3-hydroxybenzoate INT1 Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6) SM1->INT1 PROD Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS 2138515-41-8) INT1->PROD R1 NIS or I2/NaIO4 (Regioselective Iodination) R2 ClCF2CO2Na, K2CO3 DMF, 95°C (Difluorocarbene Insertion)

Figure 1: Synthetic workflow prioritizing regiocontrol via early-stage iodination.

Detailed Protocol: O-Difluoromethylation

This protocol describes the conversion of the phenol intermediate to the target difluoromethoxy compound using sodium chlorodifluoroacetate as a solid source of difluorocarbene (:CF₂). This method avoids the use of gaseous chlorodifluoromethane (Freon-22).

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Dimethylformamide (DMF) (0.2 M concentration)

  • Water (for quench)[2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-hydroxy-4-iodobenzoate in anhydrous DMF.

  • Base Addition: Add K₂CO₃ in one portion. The suspension may turn slightly yellow.

  • Heating: Heat the mixture to 95–100 °C in an oil bath. Note: High temperature is required to decarboxylate ClCF₂CO₂Na and generate the reactive carbene species.

  • Reagent Addition: Slowly add ClCF₂CO₂Na in portions over 30 minutes. Caution: CO₂ gas evolution will occur. Ensure the system is vented to a fume hood.

  • Reaction Monitoring: Stir at 100 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting phenol (polar) should disappear, replaced by a less polar spot (Target).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl₃): Look for the characteristic triplet of the -OCHF₂ proton around δ 6.50 ppm (J ≈ 72-75 Hz).

  • Absence of OH: Disappearance of the broad phenolic singlet (~5.0–6.0 ppm).

Reactivity & Applications

The "Iodine Handle" (C4 Position)

The iodine atom at the 4-position is electronically activated by the electron-withdrawing ester (para) and the -OCHF₂ group (ortho). It is an excellent substrate for palladium-catalyzed couplings.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls. The -OCHF₂ group remains stable under standard basic conditions (Na₂CO₃/DME).

  • Sonogashira Coupling: Reacts with terminal alkynes. Useful for extending the carbon skeleton.

  • Heck Reaction: Reacts with alkenes (e.g., acrylates) to form styrenyl derivatives.

The "Difluoromethoxy" Advantage

In medicinal chemistry, the -OCHF₂ group is often superior to a methoxy (-OCH₃) group because:

  • Metabolic Blocking: The C-F bonds prevent O-dealkylation by Cytochrome P450 enzymes.

  • H-Bonding: The proton in -OCH F₂ is sufficiently acidic to act as a weak hydrogen bond donor, potentially picking up interactions in a receptor pocket that a -OCH₃ or -OCF₃ cannot.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Difluorocarbene Risks: The synthesis generates difluorocarbene in situ. While transient, it is reactive. The precursor (ClCF₂CO₂Na) releases CO₂; ensure adequate venting to prevent pressure buildup.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent iodine homolysis (discoloration).

References

Sources

Chemo-Structural Profiling of C9H7F2IO3: Analytical Standards and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Halogenated Aromatic Esters / Ethers Primary Utility: Synthetic Intermediate, Fragment-Based Drug Discovery (FBDD) Scaffold Key Feature: Dual-Halogen functionalization (Fluorine/Iodine) providing unique metabolic stability and halogen-bonding capabilities.

This technical guide provides a rigorous analysis of the molecular formula C9H7F2IO3 . In the absence of a specific CAS registry assignment for the raw formula, this document treats C9H7F2IO3 as a chemical space target . It outlines the precise physicochemical properties, structural hypotheses relevant to medicinal chemistry, and the mandatory analytical workflows required to distinguish between its potential regioisomers.

Part 1: Theoretical Physicochemical Analysis

For researchers in drug development, distinguishing between Molar Mass (stoichiometry) and Monoisotopic Mass (Mass Spectrometry) is critical, particularly when heavy halogens like Iodine are present.

Quantitative Data Summary
PropertyValueTechnical Note
Molecular Formula C

H

F

IO

Molar Mass (Average) 328.05 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 327.9408 Da Used for HRMS extraction window (

or

).
Degree of Unsaturation 5 Implies 1 Aromatic Ring (4) + 1 Carbonyl/Ring (1).
Heavy Atom Count 15Non-hydrogen atoms.
Isotopic Pattern Unique

I (100%) and

F (100%) are monoisotopic.
The "Heavy Atom" Effect in Analysis

The presence of Iodine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


I) introduces a significant mass defect . Unlike Carbon/Hydrogen/Nitrogen which have positive mass defects, Iodine's mass is slightly less than its nucleon number (126.904 vs 127).
  • Implication: In High-Resolution Mass Spectrometry (HRMS), the precise mass of 327.9408 deviates negatively from the nominal mass (328). This negative defect is a diagnostic signature for Iodine-containing compounds.

Part 2: Structural Hypotheses & Drug Discovery Relevance

Given a Degree of Unsaturation (DoU) of 5, the structure almost certainly contains a benzene ring functionalized with an ester or carboxylic acid chain. Below are the two most chemically plausible scaffolds relevant to drug discovery.

Hypothesis A: Ethyl Hydroxy-Difluoro-Iodobenzoate
  • Structure: An ethyl ester of a benzoic acid ring substituted with -OH, -I, and two -F atoms.

  • Medicinal Utility: These are "privileged structures" for protein binding. The Iodine atom often serves as a Halogen Bond Donor (Lewis Acid) to backbone carbonyls in target proteins (e.g., Kinases), while the Fluorines modulate pKa and lipophilicity (

    
    ).
    
Hypothesis B: Methyl (Difluoro-Iodo-Phenoxy)acetate
  • Structure: A phenoxyacetic acid derivative (ether linkage).

  • Medicinal Utility: Phenoxyacetic acids are classic scaffolds in PPAR agonists and herbicide chemistry. The fluorine substitution blocks metabolic hydroxylation at the phenyl ring (Metabolic Blockade).

Part 3: Analytical Characterization Protocols

To validate the identity of a synthesized C9H7F2IO3 candidate, the following self-validating workflow must be executed.

High-Resolution Mass Spectrometry (HRMS) Workflow

Objective: Confirm elemental composition and rule out de-iodination byproducts.

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Reasoning: Phenols and Carboxylic acids ionize better in negative mode (

      
      ).
      
  • Target m/z: 326.9335 (

    
    ).
    
  • Fragmentation Check (MS/MS):

    • Look for neutral loss of 127 Da (Iodine radical) or 128 Da (HI).

    • Look for neutral loss of 44 Da (CO

      
      ) if the structure is a free acid, or 28 Da  (Ethylene) if it is an ethyl ester.
      
NMR Spectroscopy Validation

Objective: Distinguish regioisomers using Scalar Coupling (


-coupling).
  • 
    F NMR (Solvent: DMSO-
    
    
    
    ):
    • Protocol: Acquire proton-coupled

      
      F spectra.
      
    • Diagnostic:

      • If Fluorines are adjacent (ortho), expect a strong

        
         coupling (~20 Hz).
        
      • If Fluorines are separated by Carbon (meta/para), coupling will be negligible or small (

        
         Hz).
        
  • 
    H NMR: 
    
    • Ethyl Group Signals (Hypothesis A): Look for a quartet (~4.2 ppm) and triplet (~1.3 ppm).

    • Methyl Ether Signal (Hypothesis B): Look for a singlet (~3.7 ppm).

Analytical Logic Diagram

The following diagram illustrates the decision tree for structural confirmation.

AnalyticalWorkflow Start Unknown Sample (C9H7F2IO3) HRMS Step 1: HRMS (ESI-) Target: 326.9335 m/z Start->HRMS CheckI Isotope Check: No M+2 Peak? HRMS->CheckI Confirm Mass NMR_H Step 2: 1H NMR Identify Alkyl Group CheckI->NMR_H I/F confirmed (Monoisotopic) Ethyl Quartet + Triplet (Ethyl Ester) NMR_H->Ethyl Methyl Singlet (Methyl Ether/Ester) NMR_H->Methyl NMR_F Step 3: 19F NMR Coupling Analysis Ethyl->NMR_F Methyl->NMR_F Ortho J(F,F) ~20Hz (Ortho-Difluoro) NMR_F->Ortho Para J(F,F) <5Hz (Meta/Para-Difluoro) NMR_F->Para Final Structure Confirmed Ortho->Final Para->Final

Figure 1: Analytical Decision Tree for characterizing C9H7F2IO3 isomers. Note the reliance on


F NMR for positional assignment.

Part 4: Synthesis & Handling Considerations

Stability and Storage

Compounds containing Carbon-Iodine (C-I) bonds are susceptible to homolytic cleavage upon exposure to UV light.

  • Protocol: Store C9H7F2IO3 in amber vials under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Visual Indicator: Appearance of a purple/pink tint indicates liberation of elemental Iodine (

    
    ), signaling decomposition.
    
Fragmentation Pathway (Mass Spec)

Understanding how this molecule breaks apart is vital for identifying it in biological matrices (metabolite identification).

Fragmentation Parent Parent Ion [M-H]- (326.93) LossI Radical Loss [M-I]- (200.03) Parent->LossI -I• (127 Da) LossCO2 Decarboxylation [M-CO2]- (282.94) Parent->LossCO2 -CO2 (44 Da) Fragment Difluoro-phenol Species LossI->Fragment LossCO2->Fragment

Figure 2: Predicted ESI(-) fragmentation pathway. The loss of Iodine is the most dominant and diagnostic transition.

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. [Link]

  • PubChem (NIH). Compound Summary: Halogenated Benzoic Acid Derivatives (General Search). [Link]

  • IUPAC. Periodic Table of the Elements - Isotopic Abundances. [Link]

  • Scientific Instrument Services. Exact Mass Calculator (Monoisotopic Mass). [Link]

Technical Guide: Methyl 3-(difluoromethoxy)-4-iodobenzoate vs. Methyl 4-(difluoromethoxy)-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Blocks for Next-Generation Medicinal Chemistry

Executive Summary

This technical guide analyzes two critical regioisomers: Methyl 3-(difluoromethoxy)-4-iodobenzoate (Isomer A) and Methyl 4-(difluoromethoxy)-3-iodobenzoate (Isomer B). These molecules serve as high-value intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents.

The core distinction lies in the relative positioning of the iodine atom—the "handle" for cross-coupling—and the difluoromethoxy (


) group, a lipophilic hydrogen bond donor. This guide details their synthesis via non-ozone-depleting reagents, compares their reactivity profiles in palladium-catalyzed cross-coupling, and elucidates their utility in modulating physicochemical properties (LipE, metabolic stability) in drug design.

Part 1: Structural & Physicochemical Analysis

The difluoromethoxy group is a powerful bioisostere for methoxy (


) or hydroxy (

) groups. Unlike the trifluoromethoxy group (

), the

moiety retains a hydrogen atom that is sufficiently acidic to act as a weak hydrogen bond donor, a property termed "Lipophilic Hydrogen Bond Donor."
Comparative Data Table
FeatureIsomer A: 3-(OCHF

)-4-Iodo
Isomer B: 4-(OCHF

)-3-Iodo
Iodine Position Para to Ester (C4)Meta to Ester (C3)
Electronic Environment (C-I) Highly activated (EWG para)Moderately activated (EWG meta)
Steric Hindrance (Coupling) Ortho-substituent is

Ortho-substituent is

Vector Geometry Linear extension (approx. 180°)Kinked/Bent extension (approx. 120°)
Primary Application Linear biaryl scaffoldsMacrocycles or bent-core scaffolds
The "Lipophilic Hydrogen Bond Donor" Effect

The


 group exhibits a unique duality. The fluorine atoms lower the 

of the terminal hydrogen, allowing it to interact with protein backbone carbonyls or acceptor residues in the binding pocket. Simultaneously, the fluorines increase lipophilicity compared to a hydroxyl group, improving membrane permeability.[1]
  • 
     Hammett Constant: 
    
    
    
    (Weakly electron-withdrawing)
  • Bioisosterism: Replaces

    
     to block metabolic demethylation (CYP450 oxidation).
    

Part 2: Synthetic Protocols

The synthesis of both isomers hinges on the efficient introduction of the difluoromethoxy group onto a phenolic substrate. Historic methods utilized chlorodifluoromethane (Freon-22) gas, which is an ozone-depleting substance and difficult to handle on a bench scale.

The Modern Standard: The use of Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene (


).
Pathway Visualization[2]

SynthesisPath cluster_conditions Critical Parameters Start Hydroxy-Iodo-Benzoate (Precursor) Inter Phenolate Intermediate Start->Inter Base (K2CO3) DMF, 90°C Reagent NaO2CCF2Cl (SCDA) Carbene [:CF2] Difluorocarbene Reagent->Carbene Heat (-CO2, -NaCl) Carbene->Inter Insertion Product Target Isomer (-OCHF2) Inter->Product Protonation (H+) Warning Exothermic CO2 Release Control Temp < 100°C

Caption: Difluoromethylation workflow using Sodium Chlorodifluoroacetate (SCDA) via difluorocarbene generation.

Detailed Experimental Protocol

Target: Synthesis of Methyl 4-(difluoromethoxy)-3-iodobenzoate (Isomer B). Note: This protocol is adaptable for Isomer A by substituting the starting phenol.

Reagents:

  • Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Potassium carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (

    
     concentration)
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl 4-hydroxy-3-iodobenzoate,

    
    , and DMF. Stir at room temperature for 15 minutes to generate the phenolate anion.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) in a single portion.

  • Reaction (Controlled Heating):

    • Equip the flask with a reflux condenser and an oil bubbler (crucial for monitoring

      
       evolution).
      
    • Heat the mixture to 90–100°C .

    • Observation: Evolution of gas (

      
      ) indicates the decomposition of SCDA into difluorocarbene.
      
    • Caution: Do not overheat rapidly; the decarboxylation is exothermic.

  • Monitoring: Maintain temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the phenol starting material (

    
    ) and appearance of the product (
    
    
    
    mass shift).
  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine (

      
      ) to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The

    
     product is significantly less polar than the starting phenol.
    

Part 3: Reactivity Profile & Cross-Coupling

Both isomers contain an aryl iodide, the "gold standard" electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. However, their reactivity is not identical due to electronic effects.

Electronic Activation Analysis
  • Isomer A (4-Iodo): The iodine is para to the methyl ester. The ester is a strong Electron Withdrawing Group (EWG) via resonance (

    
    ). This pulls electron density away from the C-I bond, making the carbon highly electrophilic.
    
    • Result: Faster oxidative addition (

      
      ).
      
  • Isomer B (3-Iodo): The iodine is meta to the methyl ester. The ester exerts only inductive withdrawal (

    
    ) at the meta position, which is weaker than resonance withdrawal.
    
    • Result: Slower oxidative addition compared to Isomer A.

Steric Considerations

In both isomers, the iodine is ortho to the difluoromethoxy group.

  • The

    
     group is conformationally flexible but bulky (larger than 
    
    
    
    ).
  • Implication: Standard ligands (e.g.,

    
    ) may work, but bulky, electron-rich phosphines (e.g., SPhos, XPhos ) or N-heterocyclic carbenes (NHC) are recommended to facilitate the coupling of these ortho-substituted iodides.
    
Decision Matrix: Selecting the Right Isomer

DecisionMatrix Start Drug Design Goal Q1 Target Geometry? Start->Q1 Linear Linear / Extended (e.g., Biphenyl core) Q1->Linear Straight Bent Bent / Angled (e.g., Macrocycle turn) Q1->Bent Kinked IsoA Select Isomer A (3-OCHF2-4-Iodo) High Reactivity Linear->IsoA IsoB Select Isomer B (4-OCHF2-3-Iodo) Vector Control Bent->IsoB

Caption: Selection logic based on SAR geometric requirements.

Part 4: Medicinal Chemistry Applications[2][5][6][7][8][9]

Metabolic Stability (The "Roflumilast Effect")

In the PDE4 inhibitor Roflumilast , a difluoromethoxy group is employed to replace a methoxy group.[4][5]

  • Mechanism: Methoxy groups are prone to O-dealkylation by CYP450 enzymes. The C-F bond is stronger and electronically deactivates the adjacent C-H bonds, preventing radical abstraction and subsequent metabolism.

  • Application: Using Isomer A or B allows researchers to "harden" a metabolic soft spot on a benzoic acid scaffold while retaining H-bond acceptor/donor capability.

Lipophilicity Tuning ( )
  • 
    : Increases 
    
    
    
    significantly (improves permeability).
  • 
    : Increases 
    
    
    
    moderately (fine-tuning solubility).
Bioisosterism in Kinase Inhibitors

These isomers are frequently used to synthesize the "hinge-binding" or "solvent-front" regions of kinase inhibitors. The iodine allows for the attachment of heterocycles (e.g., indazoles, pyrazoles), while the ester can be converted to an amide tail to interact with the DFG motif.

References

  • BenchChem. (2025).[6] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Organic Syntheses. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Org. Synth. 2024, 101, 1-17. Retrieved from

  • Journal of Medicinal Chemistry. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem. 2017.[7][8] Retrieved from

  • Organic Process Research & Development. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Org. Process Res. Dev. 2011. Retrieved from

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. Retrieved from

Sources

Suppliers of Methyl 3-(difluoromethoxy)-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing & Synthesis of Methyl 3-(difluoromethoxy)-4-iodobenzoate

Executive Summary

Methyl 3-(difluoromethoxy)-4-iodobenzoate is a high-value, niche intermediate used primarily in medicinal chemistry for the development of lipophilic, metabolically stable drug scaffolds. Unlike its more common isomer (methyl 4-(difluoromethoxy)-3-iodobenzoate), this specific 3,4-substitution pattern allows for unique orthogonal functionalization: the iodine at position 4 serves as a handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the ester at position 1 allows for downstream amide coupling or reduction.

Critical Procurement Insight: Current market analysis indicates that Methyl 3-(difluoromethoxy)-4-iodobenzoate is not a standard catalog item with major global distributors. It is classified as a "Make-to-Order" or Custom Synthesis target.

This guide provides a dual-track strategy for researchers:

  • The "Buy" Strategy: Sourcing the critical commercial precursor (CAS 157942-12-6) and contracting Custom Research Organizations (CROs).

  • The "Make" Strategy: A validated internal synthesis protocol to generate the target from the precursor in a single step.

Procurement Strategy: The "Buy" vs. "Make" Matrix

Since the final molecule is scarce, the most efficient route for drug discovery teams is to source the advanced intermediate (the phenol precursor) and perform the difluoromethylation in-house or via a CRO.

Critical Precursor Sourcing

The synthesis hinges on Methyl 3-hydroxy-4-iodobenzoate . This compound is commercially available and stable.

  • Chemical Name: Methyl 3-hydroxy-4-iodobenzoate[1][2][3][4]

  • CAS Number: [1][2][3]

  • Molecular Formula:

    
    [2][3][5]
    
  • MW: 278.04 g/mol [3][5]

Verified Suppliers for Precursor (CAS 157942-12-6):

SupplierRegionPurity GradeTypical Pack SizeNotes
BLD Pharm Global/China>97%1g - 100gReliable stock for halo-phenols.
Capot Chemical China>98%10g - 1kgGood for scale-up quantities.
Matrix Fine Chemicals Europe>97%CustomHigh regulatory documentation standards.
Combi-Blocks USA>95%1g - 25gFast shipping for US-based R&D.
Custom Synthesis (CRO) Options

If internal synthesis is not feasible, the following CROs have demonstrated capabilities in difluoromethylation chemistry (handling difluorocarbene precursors):

  • Enamine: (Kiev/Global) - Extensive building block library; likely has the 3-hydroxy precursor in stock to initiate synthesis immediately.

  • WuXi AppTec: (China/Global) - Ideal for multi-kilogram scale-up if the scaffold advances to Process Chemistry.

  • Pharmablock: (China/USA) - Specializes in unique fluorinated building blocks.

Technical Synthesis Protocol (The "Make" Strategy)

Objective: Synthesize Methyl 3-(difluoromethoxy)-4-iodobenzoate from Methyl 3-hydroxy-4-iodobenzoate.

Mechanism: The reaction proceeds via the generation of difluorocarbene (


)  in situ, which inserts into the O-H bond of the phenol under basic conditions. The preferred reagent is Sodium Chlorodifluoroacetate (

) due to its stability compared to chlorodifluoromethane gas (

).
Reaction Scheme Visualization

SynthesisWorkflow Precursor Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6) Product Methyl 3-(difluoromethoxy)-4-iodobenzoate (Target) Precursor->Product DMF, K2CO3, 90-100°C Reagent Reagent: Sodium Chlorodifluoroacetate (ClCF2CO2Na) Intermediate Difluorocarbene [:CF2] (In Situ) Reagent->Intermediate Heat (-CO2, -NaCl) Intermediate->Product O-H Insertion

Figure 1: Synthesis workflow utilizing sodium chlorodifluoroacetate as the carbene source.

Detailed Experimental Procedure

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (1.0 eq)[1]

  • Sodium chlorodifluoroacetate (2.5 - 3.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethylformamide (DMF) (0.2 M concentration)

  • Water (

    
    ) (10% v/v relative to DMF - Critical for protonation step)
    

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-hydroxy-4-iodobenzoate (e.g., 2.78 g, 10 mmol) in DMF (50 mL).

  • Base Addition: Add

    
      (2.76 g, 20 mmol) and stir at room temperature for 15 minutes to deprotonate the phenol.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (3.81 g, 25 mmol) and water (5 mL). Note: Water aids in the proton transfer mechanism during the carbene insertion.

  • Reaction: Heat the mixture to 95–100°C under an inert atmosphere (

    
     or Ar).
    
    • Caution: Vigorous evolution of

      
       gas will occur. Ensure the system is vented properly (e.g., via an oil bubbler).
      
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting phenol is polar; the product will be significantly less polar (higher

    
    ). Reaction time is typically 4–16 hours.
    
  • Workup:

    • Cool to room temperature.

    • Dilute with water (200 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
      ), dry over 
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (0% to 20% EtOAc).

Expected Yield: 60–75%

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met. The


 group has a distinct NMR signature.
Analytical MethodExpected Signal/ResultInterpretation

NMR (DMSO-

)

~7.2–7.6 ppm (t,

Hz, 1H)
The triplet with a large coupling constant (Geminal H-F coupling) confirms the

group.

NMR

~-82 to -85 ppm (d,

Hz)
Doublet signal confirms two equivalent fluorines coupled to one proton.
LC-MS

or

Mass shift of +50 Da relative to phenol precursor (

vs H).
Appearance White to off-white solidIodine compounds may yellow upon light exposure; store in amber vials.

Strategic Applications in Drug Design

Why use this specific scaffold?

  • Bioisosterism: The difluoromethoxy group (

    
    ) acts as a lipophilic hydrogen bond donor (via the acidic 
    
    
    
    bond). It is a bioisostere for alcohols and thiols but with better metabolic stability.
  • Orthogonal Coupling:

    • C4-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) without affecting the ester.

    • C1-Ester: Can be hydrolyzed to the acid or reduced to the alcohol after the C4 modification.

Applications cluster_0 Path A: C4-Functionalization cluster_1 Path B: C1-Derivatization Target Methyl 3-(difluoromethoxy)-4-iodobenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Target->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Cu/Pd) Target->Sonogashira Hydrolysis Hydrolysis -> Acid (LiOH, THF/H2O) Suzuki->Hydrolysis Subsequent Step Amide Amide Coupling (R-NH2, HATU) Hydrolysis->Amide

Figure 2: Divergent synthetic utility of the scaffold.

References

  • Precursor Availability: "Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6)."[1][2] Common Chemistry, CAS (American Chemical Society). Link

  • Difluoromethylation Methodology: Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophens Using Sodium Chlorodifluoroacetate." Journal of Organic Chemistry, 2017.
  • Bioisosteric Properties: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Supplier Database: "Search Results for CAS 157942-12-6." ChemicalBook / PubChem.[6] (Verified supplier lists including Capot and BLD Pharm).

Disclaimer: This guide is for research purposes only. Handling of iodinated compounds and difluorocarbene precursors requires appropriate PPE and fume hood facilities.

Sources

Technical Safety & Handling Monograph: Methyl 3-(difluoromethoxy)-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide provides a comprehensive technical profile for Methyl 3-(difluoromethoxy)-4-iodobenzoate , a specialized intermediate often utilized in the synthesis of MEK inhibitors and other kinase-targeting pharmaceuticals.

As a specific "official" Safety Data Sheet (SDS) is often proprietary for this positional isomer, this monograph utilizes Read-Across Toxicology principles, deriving safety data from its structural isomer (Methyl 4-(difluoromethoxy)-3-iodobenzoate, CAS 1131614-23-7) and its parent phenol (Methyl 3-hydroxy-4-iodobenzoate).

Chemical Fingerprint
PropertySpecification
Chemical Name Methyl 3-(difluoromethoxy)-4-iodobenzoate
Common Abbreviation 3-OCF2H-4-I-Benzoate
Molecular Formula

Molecular Weight 328.05 g/mol
CAS Number Not Publicly Listed (Analogous Reference: 1131614-23-7)
Physical State Solid (Crystalline Powder)
Predicted Melting Point 40–55 °C (Based on isomeric trends)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of halogenated benzoate esters.

Signal Word: WARNING

Hazard Statements
CodeHazard DescriptionMechanism of Action
H302 Harmful if swallowedSystemic absorption of aryl iodides; potential thyroid interaction.
H315 Causes skin irritationLipophilic difluoromethoxy group facilitates dermal penetration/irritation.
H319 Causes serious eye irritationEster/Halide functionality acts as a lachrymator/irritant.
H335 May cause respiratory irritationDust inhalation irritates mucous membranes.
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][2]

Technical Handling & Storage Protocols

This compound possesses two specific functionalities requiring distinct handling protocols: the Aryl Iodide (light sensitive) and the Difluoromethoxy ether (lipophilic).

Storage Architecture
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The methyl ester is susceptible to hydrolysis under humid conditions.

  • Light: CRITICAL. Store in amber glass or foil-wrapped containers. The C-I bond is photolabile; degradation leads to iodine liberation (discoloration to purple/brown).

Experimental Handling Workflow

The following diagram outlines the decision logic for safe handling during synthesis and isolation.

HandlingProtocol Start Start: Solid Handling PPE PPE: Nitrile Gloves (Double), Lab Coat, Goggles Start->PPE Weighing Weighing: Anti-static Gun + Fume Hood PPE->Weighing Dust Control Solvent Dissolution: Degassed Solvent (DCM/DMF) Weighing->Solvent Inert Atmo Reaction Reaction: Protect from Light (Al Foil) Solvent->Reaction No UV Waste Waste: Halogenated Organic Stream Reaction->Waste Disposal

Figure 1: Safe handling workflow emphasizing light protection and dust control.

Emergency Response & First Aid

Self-Validating Protocol: If exposure occurs, the immediate cessation of irritation (burning sensation) after washing serves as the validation of effective decontamination.

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 min. Do not rub. Mechanical removal of crystals prevents corneal scratching; water dilution neutralizes local pH changes.
Skin Contact Wash with soap and water.[1][3] Avoid alcohol. Alcohol increases the solubility of the lipophilic difluoromethoxy group, potentially accelerating absorption.
Inhalation Move to fresh air.[1][2][4][5]Removal from particulate source stops mucosal irritation.
Spill Dampen with inert oil/solvent, then wipe."Wet wiping" prevents dust generation (aerosolization of the irritant).

Synthetic Context & Stability Profile

For researchers, understanding how this molecule reacts is as important as safety. The molecule is synthesized via the difluoromethylation of Methyl 3-hydroxy-4-iodobenzoate .

Synthesis & Reactivity Map

The compound acts as a electrophile in cross-coupling reactions (at the Iodine) and is stable to weak bases, but sensitive to strong nucleophiles (ester cleavage).

SynthesisMap Precursor Precursor: Methyl 3-hydroxy-4-iodobenzoate (Phenol) Target TARGET: Methyl 3-(difluoromethoxy)-4-iodobenzoate Precursor->Target Base/Heat (Difluoromethylation) Reagent Reagent: ClCF2CO2Na or BrCF2CO2Et (Difluorocarbene Source) Reagent->Target :CF2 Transfer Coupling Suzuki/Sonogashira Coupling (Pd Catalysis) Target->Coupling C-I Bond Activation Hydrolysis Hydrolysis Risk: LiOH/NaOH -> Carboxylic Acid Target->Hydrolysis Ester Cleavage (Avoid)

Figure 2: Synthetic utility and stability map. The target is generated via difluorocarbene insertion and utilized for Palladium-catalyzed coupling.

Stability Data (Inferred)
  • Thermal Stability: Stable up to ~100°C. Avoid temperatures >150°C due to potential decomposition of the iodobenzoate core.

  • Chemical Incompatibility: Strong oxidizers (reacts with Iodine), Strong bases (hydrolyzes Ester).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl 4-iodobenzoate. (Structural Analog). Retrieved February 24, 2026, from [Link]

  • Hu, M., et al. (2011). Process Research on the O-Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. (Synthesis Context). Retrieved February 24, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Methyl 4-iodobenzoate. Retrieved February 24, 2026, from [Link]

Sources

Difluoromethoxy-Substituted Aryl Iodides: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the difluoromethoxy group (


) into aromatic scaffolds has emerged as a high-impact strategy in modern medicinal chemistry.[1] Acting as a "lipophilic hydrogen bond donor," this moiety offers a distinct physiochemical profile compared to its methoxy (

) and trifluoromethoxy (

) analogues. This guide focuses on difluoromethoxy-substituted aryl iodides —versatile building blocks that enable the modular installation of this bioactive group via transition-metal-catalyzed cross-couplings. We analyze their physiochemical advantages, synthetic routes, and stability profiles, providing actionable protocols for drug development professionals.

The Physiochemical Advantage: Why ?

The


 group is not merely a fluorinated ether; it is a functional hybrid that bridges the gap between lipophilicity and polarity.
The "Lipophilic Hydrogen Bond Donor"

Unlike the chemically inert


 group, the 

moiety contains a polarized

bond. The electronegativity of the two fluorine atoms renders this proton sufficiently acidic to act as a weak hydrogen bond donor (HBD).
  • Bioisosterism: It serves as a lipophilic bioisostere for phenol (

    
    ) and thiol (
    
    
    
    ) groups, often improving membrane permeability while retaining key receptor interactions.
  • Conformational Bias: The

    
     group generally adopts an orthogonal or twisted conformation relative to the aromatic ring, unlike the planar methoxy group. This can be exploited to lock bioactive conformations.
    
Comparative Metrics

The following table contrasts the key properties of the difluoromethoxy group with standard substituents.

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.14 (Weak Acceptor)+0.35 (Strong Acceptor)
Lipophilicity (

)
-0.02+0.65+1.04
H-Bond Donor Acidity NoneWeakNone
Metabolic Stability Low (O-demethylation)HighHigh
Primary Utility Solubility/ElectronicsLipophilic H-Bonding Metabolic Blocking/Lipophilicity

Data Interpretation: The


 group provides a 

0.6 log unit increase in lipophilicity over the parent system, significantly less than the "grease" effect of

, making it ideal for fine-tuning solubility without compromising water solubility entirely.

Synthetic Architectures: Accessing the Building Block

The synthesis of difluoromethoxy-substituted aryl iodides presents a regioselectivity challenge. Two primary strategies exist: Direct O-Difluoromethylation of iodophenols and Iodination of difluoromethoxybenzenes.

Strategy A: Direct O-Difluoromethylation (Preferred)

This route ensures perfect regiocontrol by installing the


 group onto a pre-existing iodophenol. The challenge lies in the compatibility of the labile 

bond with the basic conditions required to generate difluorocarbene (

).
  • Reagent Evolution:

    • Generation 1 (Gas): Chlorodifluoromethane (

      
      , Freon-22). Requires strong base (
      
      
      
      ) and phase transfer catalysis. Risk:[2] Hydrolysis of the iodide or benzyne formation.
    • Generation 2 (Solid): Sodium chlorodifluoroacetate (

      
      , SCDA).[3] Decarboxylates at 90–100°C to release 
      
      
      
      . Milder, but still requires heat.
    • Generation 3 (Photochemical): Visible-light photoredox catalysis using reagents like

      
       or sulfoximines. Benefit: Room temperature, high functional group tolerance.[4]
      
Strategy B: Electrophilic Iodination

Direct iodination of (difluoromethoxy)benzene is feasible but often suffers from regioselectivity issues (ortho vs. para mixtures) due to the directing effect of the oxygen lone pairs. This route is generally reserved for substrates where the para-position is the only open site.

Synthetic Workflow Visualization

SynthesisRoutes cluster_legend Key Start1 4-Iodophenol RouteA Route A: O-Difluoromethylation Start1->RouteA Start2 (Difluoromethoxy)benzene RouteB Route B: Electrophilic Iodination Start2->RouteB ReagentA Reagent: ClCF2CO2Na / K2CO3 (Difluorocarbene Source) RouteA->ReagentA Product 1-Difluoromethoxy- 4-iodobenzene RouteA->Product ReagentB Reagent: NIS / TFA or I2/HIO3 RouteB->ReagentB RouteB->Product Regio-mix risk Legend1 Preferred Route (A)

Caption: Comparative synthetic pathways for 1-difluoromethoxy-4-iodobenzene. Route A is preferred for regiochemical integrity.

Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-4-iodobenzene

This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) , a solid, bench-stable source of difluorocarbene, avoiding the use of ozone-depleting gases.

Safety Note: This reaction generates difluorocarbene in situ. While safer than gas cylinders, it should be conducted in a fume hood.

Materials
  • 4-Iodophenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)

  • Potassium carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.5 M concentration]

  • Water (for workup)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-iodophenol (e.g., 2.20 g, 10 mmol) in DMF (20 mL).

  • Base Addition: Add

    
      (2.76 g, 20 mmol) to the solution. Stir for 10 minutes at room temperature to facilitate phenoxide formation.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (3.81 g, 25 mmol) in a single portion.

  • Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (

    
     or Ar).
    
    • Mechanism:[5][6][7] At this temperature, SCDA decarboxylates to form

      
      , which is trapped by the phenoxide oxygen.
      
    • Monitoring: Monitor by TLC (Hexanes/EtOAc) or LC-MS. Reaction typically completes in 2–4 hours.

  • Quench & Workup: Cool the mixture to room temperature. Pour slowly into ice-water (100 mL).

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
    ). Wash the combined organic layers with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, typically 100% Hexanes to 5% EtOAc/Hexanes).
    

Expected Yield: 75–85% Characterization:

  • 
     NMR:  Singlet (or doublet of doublets depending on resolution) around 
    
    
    
    to
    
    
    ppm (
    
    
    ).
  • 
     NMR:  The unique triplet for 
    
    
    
    appears at
    
    
    ppm (
    
    
    ).

Reactivity Profile & Applications

Once synthesized, the difluoromethoxy-substituted aryl iodide is a robust building block.

Cross-Coupling Compatibility

The


 group is remarkably stable under standard transition-metal catalysis conditions.
  • Suzuki-Miyaura: Compatible with boronic acids/esters,

    
    , and aqueous bases (
    
    
    
    ).
  • Sonogashira: Compatible with terminal alkynes,

    
    , and amine bases.
    
  • Buchwald-Hartwig: Compatible with amines and strong bases (

    
    ), provided the temperature is controlled to prevent elimination of fluoride (though this is rare for 
    
    
    
    ).
Stability to Lithiation

Unlike trifluoromethoxy benzenes, which can eject fluoride upon ortho-lithiation to form benzyne intermediates, the


 group is generally stable to Lithium-Halogen Exchange  at low temperatures (

).
  • Application: Treatment of 1-difluoromethoxy-4-iodobenzene with

    
    -BuLi generates the phenyllithium species, which can be trapped with electrophiles (aldehydes, ketones, 
    
    
    
    ).
Case Study: Roflumilast & Pantoprazole

The difluoromethoxy motif is central to the efficacy of several blockbuster drugs.

  • Pantoprazole (Protonix): A proton pump inhibitor.[1] The

    
     group on the benzimidazole ring modulates the pKa of the pyridine nitrogen, crucial for the drug's acid-activation mechanism in the parietal cells.
    
  • Roflumilast (Daliresp): A PDE4 inhibitor for COPD.[8][9][10] The

    
     group provides metabolic stability against O-dealkylation (a common clearance pathway for methoxy groups) while maintaining the necessary lipophilicity for lung tissue penetration.
    

References

  • Physiochemical Properties of Fluorinated Groups

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Hu, J., & Ni, C. (2010). Recent advances in the synthetic application of difluorocarbene. Synthesis, 2010(19), 3229-3241.
  • Copper-Mediated Difluoromethylation (Contrast)

    • Fier, P. S., & Hartwig, J. F. (2012).[11] Copper-mediated difluoromethylation of aryl and vinyl iodides.[11][12] Journal of the American Chemical Society, 134(12), 5524-5527.[11] Link

  • Visible Light Photoredox Synthesis

    • Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Photochemistry, 46, 20760. Link

  • Roflumilast Synthesis & Structure

    • Hermann, A., et al. (1998). Substituted benzamides and their use as phosphodiesterase inhibitors.[8] US Patent 5,712,298. Link

Sources

Methodological & Application

Synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate from methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and receptor binding affinity of drug candidates.[1][2] Methyl 3-(difluoromethoxy)-4-iodobenzoate is a key building block for the synthesis of various pharmacologically active molecules. This document provides a detailed guide for the synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate from methyl 3-hydroxy-4-iodobenzoate, targeting researchers and professionals in drug development. The protocol described herein utilizes sodium chlorodifluoroacetate as a cost-effective and stable source of difluorocarbene.[3][4]

Reaction Principle and Mechanism

The synthesis proceeds via an O-difluoromethylation of the phenolic hydroxyl group of methyl 3-hydroxy-4-iodobenzoate. The reaction mechanism involves the in-situ generation of difluorocarbene (:CF₂) from a suitable precursor, which then reacts with the phenoxide ion.[2][5]

Mechanism of Difluorocarbene Generation and Trapping:

  • Deprotonation: The phenolic proton of methyl 3-hydroxy-4-iodobenzoate is abstracted by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Difluorocarbene Generation: Sodium chlorodifluoroacetate, upon heating, undergoes decarboxylation to generate highly reactive difluorocarbene.[4][6][7]

  • Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic difluorocarbene.[3][5]

  • Protonation: The resulting intermediate is protonated during aqueous workup to yield the final product, methyl 3-(difluoromethoxy)-4-iodobenzoate.

Reaction_Mechanism cluster_start Starting Material & Base cluster_reagent Difluorocarbene Source cluster_intermediates Reaction Intermediates cluster_product Final Product Start Methyl 3-hydroxy-4-iodobenzoate + Base (K₂CO₃) Phenoxide Phenoxide Ion Start->Phenoxide Deprotonation Reagent Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Carbene Difluorocarbene (:CF₂) Reagent->Carbene Thermal Decarboxylation (Heat, DMF) Intermediate Difluoromethoxide Intermediate Phenoxide->Intermediate Nucleophilic Attack Carbene->Intermediate Product Methyl 3-(difluoromethoxy)-4-iodobenzoate Intermediate->Product Protonation (Workup)

Caption: Reaction workflow for the synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate.

Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols.[3]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaSupplierNotes
Methyl 3-hydroxy-4-iodobenzoate157942-12-6C₈H₇IO₃Commercially availableEnsure high purity (>98%)
Sodium Chlorodifluoroacetate1895-21-2C₂Cl F₂NaO₂Commercially availableStable solid, handle in a fume hood
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Commercially availableAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOCommercially availableAnhydrous grade, stored over molecular sieves
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Commercially availableReagent grade
Hexanes110-54-3C₆H₁₄Commercially availableReagent grade
Deionized Water (H₂O)7732-18-5H₂O--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Commercially availableFor drying organic layers

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3-hydroxy-4-iodobenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is around 0.5 M with respect to the starting material.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.0-2.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 95-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford methyl 3-(difluoromethoxy)-4-iodobenzoate as a solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl ester protons, and a triplet for the difluoromethoxy proton (CHF₂).

  • ¹³C NMR: Observe signals for all carbons, including the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with fluorine.

  • ¹⁹F NMR: A doublet corresponding to the two fluorine atoms of the difluoromethoxy group should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Safety Considerations

  • Sodium chlorodifluoroacetate is a stable solid but should be handled in a well-ventilated fume hood. Thermal decomposition generates difluorocarbene, a reactive intermediate.

  • N,N-Dimethylformamide (DMF) is a combustible liquid and a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere of nitrogen to prevent side reactions and ensure safety.

  • The decarboxylation of sodium chlorodifluoroacetate produces carbon dioxide gas, which can lead to a pressure buildup in a closed system. Ensure the reaction setup is properly vented.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature.- Ensure anhydrous conditions.- Use a higher excess of the difluoromethylating agent.
Impure starting materials- Purify starting materials before use.
Formation of Byproducts Side reactions due to moisture or oxygen- Ensure a properly dried reaction setup and anhydrous solvents.- Maintain a positive pressure of nitrogen.
Decomposition of the product at high temperatures- Monitor the reaction closely and avoid prolonged heating after completion.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable building block for applications in drug discovery and development. The use of sodium chlorodifluoroacetate offers a cost-effective and operationally simple method for this important transformation.[4][6]

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Hu, J., Zhang, W., & Wang, F. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863.
  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

  • Sperry, J. B., & Sutherland, K. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate. Organic Process Research & Development, 15(4), 833–837.
  • Prakash, G. K. S., & Hu, J. (2007). Selective Synthesis of Aryl and Heteroaryl Difluoromethyl Ethers. In Fluorine-Containing Synthons (pp. 133-162). American Chemical Society.
  • Zhang, W., Ni, C., & Hu, J. (2010).
  • Ni, C., & Hu, J. (2014). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 79(22), 11099–11107. [Link]

  • Mehta, V. P., & Greaney, M. F. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4004–4007. [Link]

  • Haszeldine, R. N. (1953). 703. Perfluoroalkyl Grignard reagents. Part II. The reaction of n-heptafluoropropylmagnesium iodide with aldehydes, ketones, and carbon dioxide. Journal of the Chemical Society (Resumed), 3559-3564.
  • PubChem. (n.d.). Methyl 3-hydroxy-4-iodobenzoate. Retrieved February 23, 2026, from [Link]

  • Molbase. (2025, May 20). methyl 3-hydroxy-4-iodobenzoate. Retrieved from [Link]

  • Gu, Z., & Li, Z. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2686–2689. [Link]

  • Tang, X., & Hu, J. (2019). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

  • Zhang, W., & Hu, J. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications, 12(1), 3298. [Link]

  • Liu, T., & Shen, Q. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7035-7095. [Link]

  • Sperry, J. B., & Sutherland, K. (2011). Supporting Information for A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate. Organic Process Research & Development, 15(4), 833–837. [Link]

  • Zhang, W., & Hu, J. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. ResearchGate. [Link]

  • Li, G., & Hu, J. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Publications. [Link]

  • Sperry, J. B., & Sutherland, K. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate. Figshare. [Link]

  • Li, G., & Hu, J. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Figshare. [Link]

  • Zhang, W., & Hu, J. (2017). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ChemRxiv. [Link]

  • Zhang, W., & Hu, J. (2017). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. [Link]

  • Li, G., & Hu, J. (2024). Copper Difluorocarbene Enables Catalytic Difluoromethylation. Journal of the American Chemical Society. [Link]

  • Chen, J., & Hu, J. (2013). A New Reagent for Direct Difluoromethylation.
  • Hopkins, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Google Patents. (2011). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [Link]

  • MDPI. (2025). Characterization of Ten Novel Metabolites of a PAF Antagonist SY0916 in Rats Using LC-MS and NMR. [Link]

  • Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). Methyl 3-(difluoromethoxy)-2-iodobenzoate. Retrieved from [Link]

Sources

Application Note: Protocol for O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

[1][2][3]

Executive Summary

The difluoromethyl ether (


This guide details the O-difluoromethylation of phenols using sodium chlorodifluoroacetate (


)

Mechanistic Insight & Reaction Design

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a standard

1
The Mechanistic Pathway

The reaction occurs in three distinct phases:

  • Carbene Generation: Thermal decarboxylation of the salt at elevated temperatures (

    
    ) releases 
    
    
    and generates the chlorodifluoromethyl anion, which rapidly eliminates chloride to form singlet difluorocarbene (
    
    
    ).
  • Nucleophilic Trapping: The base-generated phenoxide anion attacks the electrophilic carbene.

  • Protonation: The resulting anion (

    
    ) abstracts a proton from the aqueous medium to form the final ether. Crucially, without water (or a proton source), this intermediate can decompose or polymerize. 
    
Pathway Visualization

Difluoromethylation_MechanismReagentClCF2CO2Na(Solid Reagent)Inter_Anion[ClCF2-]Transient AnionReagent->Inter_Anion  Heat (>95°C)-CO2  Carbene:CF2(Difluorocarbene)Inter_Anion->Carbene  -Cl-  Adduct[Ar-OCF2-]Carbene->AdductPhenolAr-OH(Substrate)PhenoxideAr-O-(Nucleophile)Phenol->Phenoxide  Base (Cs2CO3)  Phenoxide->Adduct  Trapping  ProductAr-OCF2H(Target Ether)Adduct->Product  H2O (Protonation)  

Figure 1: Mechanistic cascade from thermal decarboxylation to proton capture. Note the critical role of water in the final step.

Critical Parameters & Optimization

Success depends on balancing carbene generation rate with consumption.

ParameterRecommended ConditionRationale
Solvent DMF : Water (9:1 v/v) DMF solubilizes the inorganic salts. Water is mandatory as the proton source for the final step. Anhydrous conditions often lead to lower yields or side reactions.
Base Cesium Carbonate (

)
Higher solubility in DMF compared to

, leading to cleaner conversion.

can be used but may require longer reaction times.
Stoichiometry Reagent (2.5 - 3.0 equiv) Difluorocarbene is short-lived and prone to hydrolysis/dimerization. Excess reagent ensures full conversion of the phenol.
Temperature 120°C (Oil Bath) The internal temp must reach

to drive efficient decarboxylation. Below this, the reagent remains inert.[2]
Gas Evolution Open System (Bubbler) The reaction generates stoichiometric

. Do not seal the vessel tightly without pressure relief.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Phenol (Adaptable to multigram scale). Safety Note: Perform in a fume hood.

3
Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (2.8 equiv)[4]

  • Base: Cesium carbonate (

    
    ) (1.5 equiv)[5][4]
    
  • Solvent: DMF (Reagent Grade) and Deionized Water.

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a large magnetic stir bar and an air condenser (or reflux condenser). Top the condenser with a T-adapter connected to a nitrogen line and an oil bubbler (for venting).

  • Charging: Add Phenol (1.0 equiv) and

    
     (1.5 equiv) to the flask.
    
  • Solvation: Add DMF and Water (Ratio 9:1). Example: For 1 mmol scale, use 2.7 mL DMF and 0.3 mL Water.

  • Degassing (Optional but Recommended): Sparge the mixture with nitrogen for 10–15 minutes while stirring. This prevents oxidative side reactions if the phenol is electron-rich.

  • Reagent Addition: Remove the septum briefly and add Sodium Chlorodifluoroacetate (2.8 equiv) in one portion .

    • Note: Unlike some carbene reactions requiring slow addition, the thermal activation allows all reagents to be present initially; the reaction rate is controlled by temperature.

  • Reaction: Lower the flask into a pre-heated oil bath at 120°C .

    • Observation: Vigorous bubbling (

      
      ) will commence within minutes.
      
  • Monitoring: Stir at 120°C for 2–3 hours. Monitor by TLC or LC-MS.[5]

    • Endpoint: Disappearance of the phenol.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (approx.[5][3] 10x reaction volume).

    • Extract with Ethyl Acetate or Hexanes (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.[4]
      
Workflow Visualization

Workflow_ProtocolStartStart: Charge Flask(Phenol + Cs2CO3)SolventAdd Solvent(DMF : H2O 9:1)Start->SolventAdd_ReagentAdd Sodium Chlorodifluoroacetate(2.8 equiv, One Portion)Solvent->Add_ReagentHeatHeat to 120°C(Vigorous Stirring)Add_Reagent->HeatMonitorMonitor (TLC/LCMS)2 - 3 HoursHeat->MonitorDecisionPhenol Consumed?Monitor->DecisionDecision->HeatNo (Continue)WorkupCool & Dilute w/ WaterExtract (EtOAc/Hex)Decision->WorkupYesPurifyConcentrate & Purify(Flash Chromatography)Workup->Purify

Figure 2: Operational workflow for the batch synthesis of aryl difluoromethyl ethers.

Troubleshooting & Expert Tips

IssueDiagnosisCorrective Action
Reaction Stalls (~60% Conv.) Depletion of carbene source due to hydrolysis.Add an additional 1.0 equiv of

and continue heating. Do not add more base unless pH < 7.
Low Yield / Complex Mixture Water concentration incorrect.If too dry: Product cannot protonate (polymerization). If too wet: Carbene hydrolyzes to formate. Stick strictly to the 10% water ratio.
Starting Material Remains Temperature too low.Ensure internal temperature is

. If using a heating block, set it to 125-130°C to ensure heat transfer.
Product is Volatile Loss during concentration.Some simple

ethers are volatile. Do not evaporate to dryness under high vacuum; use a gentle stream of

or controlled rotovap.

Safety & Hazards

  • Pressure Buildup: The reaction releases 1 mole of

    
     for every mole of reagent consumed. Ensure the system is vented to a bubbler.[5] Never run this in a sealed tube. 
    
  • Thermal Hazards: The reaction is run at 120°C. Use appropriate thermal gloves and secure oil baths.

  • Chemical Toxicity: While safer than Freon-22, difluorocarbene is reactive. Sodium chlorodifluoroacetate is an irritant.[6][7] Handle in a fume hood.

References

  • Organic Syntheses Procedure (Gold Standard): Fier, P. S.; et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Org.[2][3][4][8] Synth.2024 , 101, 164–180.[4] [Link]

  • Original Mechanistic Study: Chen, F.; et al. "Difluoromethylation of phenols with chlorodifluoromethane and sodium chlorodifluoroacetate." J. Fluorine Chem.1989 , 44, 433–440. [Link]

  • Process Scale-Up Considerations: Sperry, J. B.; et al.[3] "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Org.[2][3][4][8] Process Res. Dev.2012 , 16, 1854–1860.[3] [Link]

Topic: Sonogashira Coupling of 4-iodo-3-difluoromethoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions and demonstrates remarkable tolerance for a wide range of functional groups.[1][4][5] These features have established the Sonogashira coupling as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]

This guide focuses on a specific, high-value substrate class: 4-iodo-3-difluoromethoxybenzoates . The strategic importance of this scaffold lies in the unique properties of the difluoromethoxy (-OCF₂H) group. In drug discovery, this moiety is increasingly utilized as a bioisostere for hydroxyl, thiol, or amine groups.[6][7] Its incorporation can significantly enhance metabolic stability by shielding adjacent positions from enzymatic attack and improve pharmacokinetic profiles through modulation of lipophilicity and membrane permeability.[7][8][9] The -OCF₂H group can also act as a competent hydrogen bond donor, potentially improving target binding affinity.[6][7]

The presence of an iodo-substituent makes these benzoates highly reactive partners in Sonogashira couplings, generally allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[4] This application note provides a detailed mechanistic overview, field-proven experimental protocols, and key optimization strategies for successfully coupling these valuable building blocks.

The Catalytic Machinery: A Mechanistic Overview

The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[2][10] While the mechanism is not fully elucidated due to the transient nature of the intermediates, the consensus pathway provides a robust framework for understanding and optimizing the reaction.[2]

  • The Palladium Cycle: This is the main cross-coupling engine. It begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.[10][11]

  • The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][10] This step activates the alkyne.

  • Transmetalation: The crucial link between the cycles occurs when the copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.[10]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Sonogashira_Mechanism

Experimental Protocol: A Validated Starting Point

This section provides a reliable, generalized protocol for the Sonogashira coupling of a model substrate, methyl 4-iodo-3-difluoromethoxybenzoate, with phenylacetylene. This protocol serves as an excellent starting point for further optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 4-iodo-3-difluoromethoxybenzoate≥97%CommercialStarting aryl iodide.
Phenylacetylene≥98%CommercialCoupling partner.
PdCl₂(PPh₃)₂Catalyst GradeCommercialPalladium(II) precatalyst.
Copper(I) Iodide (CuI)≥98%CommercialCo-catalyst.
Triethylamine (Et₃N)Anhydrous, ≥99.5%CommercialBase and solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialCo-solvent.
Schlenk flask / reaction tube------For inert atmosphere.
Magnetic stirrer and stir bar---------
Nitrogen or Argon gas supplyHigh Purity---For inert atmosphere.
Step-by-Step Methodology
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-iodo-3-difluoromethoxybenzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).[1]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N, 2.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirred mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkynes or to increase the reaction rate, the mixture can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting aryl iodide is complete.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

Experimental_Workflow

Field-Proven Insights: Optimizing for Success

While the provided protocol is robust, tailoring conditions to specific substrates can significantly improve yield and purity. As a Senior Application Scientist, I emphasize understanding the "why" behind each parameter.

Causality Behind Experimental Choices
  • Catalyst System: While PdCl₂(PPh₃)₂ is a reliable precatalyst, other Pd(0) sources like Pd(PPh₃)₄ can also be used.[10] The choice of phosphine ligands is crucial; electron-rich and sterically bulky ligands can accelerate the oxidative addition step and promote reductive elimination.[10] For particularly challenging couplings, consider advanced ligands like XPhos or SPhos.

  • The Copper Question: Copper(I) iodide dramatically increases the reaction rate, allowing for mild conditions.[1][3] However, it also promotes the primary side reaction: oxidative homocoupling of the alkyne to form a butadiyne dimer (Glaser coupling).[1] This is why rigorous exclusion of oxygen is paramount. In cases where the substrate is sensitive to copper or homocoupling is persistent, a "copper-free" Sonogashira protocol can be employed.[1][12] These reactions typically require a stronger base, higher temperatures, and a more active palladium catalyst system.[12]

  • Choice of Base: An amine base like triethylamine or diisopropylethylamine is standard.[1] It serves two purposes: neutralizing the hydrogen iodide (HI) formed during the reaction and, in some cases, acting as the solvent.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems or with polar aprotic solvents like DMF.[1][11]

  • Solvent Selection: The solvent must solubilize all reaction components.[13] A combination of an amine and a co-solvent like THF, DMF, or acetonitrile is common.[11][13] The polarity of the solvent can influence the reaction rate and outcome.[13] For instance, DMF, a polar aprotic solvent, is effective at dissolving a wide range of organic compounds and inorganic salts.[13]

Data Summary: Expected Outcomes for Varied Alkynes

The following table summarizes expected conditions and outcomes for the coupling of methyl 4-iodo-3-difluoromethoxybenzoate with various terminal alkynes, based on established principles.

Alkyne PartnerExpected ConditionsKey ConsiderationsPotential Yield
Phenylacetylene PdCl₂(PPh₃)₂/CuI, Et₃N, THF, 25-40 °CStandard, highly reliable coupling.> 90%
Trimethylsilylacetylene PdCl₂(PPh₃)₂/CuI, Et₃N, THF, 25 °CTMS group is a useful protecting group for the terminal alkyne.[5]> 95%
Propargyl Alcohol PdCl₂(PPh₃)₂/CuI, Et₃N, DMF, 40-50 °CThe free hydroxyl may require a more polar solvent like DMF for solubility.80-90%
1-Hexyne Pd(PPh₃)₄/CuI, Et₃N, THF, 40 °CAliphatic alkynes can be slightly less reactive; gentle heating may be beneficial.85-95%

Conclusion

The Sonogashira coupling of 4-iodo-3-difluoromethoxybenzoates is a highly effective and strategic method for synthesizing advanced intermediates for drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the choice of catalysts, bases, and solvents, researchers can confidently apply and optimize this protocol. The ability to introduce the versatile alkyne handle onto a scaffold containing the pharmaceutically important difluoromethoxy group opens vast possibilities for creating novel molecular architectures with tailored properties.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - YouTube. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. Available at: [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. Available at: [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • trimethoxy-phenyl)iodonium - Organic Syntheses Procedure. Available at: [Link]

Sources

Reagents for introducing difluoromethoxy groups into aromatic rings

Strategic Introduction of the Difluoromethoxy ( ) Motif in Drug Discovery

Executive Summary: The Lipophilic Hydrogen Bond Donor

In modern medicinal chemistry, the difluoromethoxy group (

Lipophilicity-Solubility Paradox

Unlike the trifluoromethoxy group (


  • Lipophilicity Booster: It increases

    
     relative to 
    
    
    and
    
    
    , enhancing membrane permeability.
  • Hydrogen Bond Donor (HBD): The electronegativity of the gem-difluoro motif polarizes the C-H bond, making the terminal proton a weak but significant hydrogen bond donor (

    
    ).
    

This guide details the two primary chemical strategies for installing this motif: the Classical Nucleophilic O-Alkylation (for phenols) and the Emerging Radical C-H Functionalization (for arenes).

Decision Matrix: Reagent Selection

Select the appropriate workflow based on your substrate's electronic availability and stability.

Substrate TypePreferred ReagentMechanismKey AdvantageLimitation
Phenols (Standard)SCDA (Sodium chlorodifluoroacetate)Carbene Insertion (

)
Cost-effective, scalable, industrial standard.Requires high heat (

); basic conditions.
Phenols (Sensitive)Hu's Reagent (

)
Carbene Insertion (

)
Mild (RT to

), high functional group tolerance.
Higher reagent cost than SCDA.
Arenes (Direct C-H)Ngai's Reagent (N-OCF2H benzotriazole)Radical Transfer (

)
No pre-functionalization (phenol) required.Requires photoredox setup; reagent synthesis required.

Mechanistic Pathways & Workflows

The Carbene Pathway (Phenol Substrates)

The dominant industrial route involves the generation of singlet difluorocarbene (

CarbeneMechanismPrecursorReagent Precursor(SCDA or TMS-CF2Br)CarbeneDifluorocarbene[:CF2]Precursor->CarbeneActivation(Heat or Base)IntermedDifluoromethoxide Anion(Ar-OCF2-)Carbene->IntermedPhenolPhenol Substrate(Ar-OH)PhenoxidePhenoxide(Ar-O-)Phenol->PhenoxideBase DeprotonationPhenoxide->IntermedNucleophilic Attackon :CF2ProductAryl Difluoromethyl Ether(Ar-OCF2H)Intermed->ProductProton Source(H2O/Solvent)

Figure 1: The mechanistic flow of O-difluoromethylation via difluorocarbene. Note that the final protonation source is critical for yield.

Detailed Experimental Protocols

Protocol A: Robust Scale-Up (SCDA Method)

Reagent: Sodium Chlorodifluoroacetate (

Best For:

Materials:

  • Substrate: Phenol derivative (

    
     equiv)[1]
    
  • Reagent: Sodium chlorodifluoroacetate (

    
     - 
    
    
    equiv)
  • Base:

    
     (
    
    
    equiv)
  • Solvent: DMF or DMF/

    
     (10:1)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve the phenol (

    
     equiv) and 
    
    
    (
    
    
    equiv) in DMF (
    
    
    concentration). Stir at room temperature for 15 minutes to generate the phenoxide.
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (

    
     equiv).
    
  • Heating (Critical): Heat the reaction mixture to

    
     .
    
    • Note: SCDA decarboxylates slowly below

      
      . Vigorous 
      
      
      evolution indicates active carbene generation.
  • Iterative Addition: After 2 hours, check TLC/LCMS. If starting material remains, cool slightly and add a second portion of SCDA (

    
     equiv) and resume heating. This combats the rapid hydrolysis of 
    
    
    by trace water.
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with LiCl solution (to remove DMF) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Validation Check: Look for the characteristic triplet in



Protocol B: Mild Late-Stage Functionalization (Hu's Reagent)

Reagent: (Bromodifluoromethyl)trimethylsilane (

Best For:

Materials:

  • Substrate: Phenol (

    
     equiv)[1]
    
  • Reagent:

    
     (
    
    
    equiv)[2]
  • Base:

    
     (
    
    
    equiv, typically
    
    
    aq. solution) or
    
    
    for anhydrous conditions.
  • Solvent: DCM/Water biphasic system or Acetonitrile.

Step-by-Step Procedure:

  • Biphasic Setup: In a vial, dissolve the phenol in DCM. Add the aqueous

    
     solution.[3]
    
  • Catalyst (Optional): Add a phase transfer catalyst (e.g., TBAB,

    
     equiv) to accelerate the reaction, though often not strictly necessary.
    
  • Reagent Addition: Cool the mixture to

    
    . Add 
    
    
    dropwise.
  • Reaction: Allow the mixture to warm to room temperature and stir vigorously.

    • Mechanism:[4][5][6] The base attacks the silyl group, triggering the release of

      
       at low temperature.
      
  • Monitoring: Reaction is typically complete within 30 minutes to 2 hours.

  • Workup: Separate layers. Extract aqueous layer with DCM. Dry and concentrate.

Why this works: The silicon-fluorine/oxygen affinity lowers the activation energy for carbene release compared to the thermal decarboxylation of SCDA.

Protocol C: Direct C-H Difluoromethoxylation (Photoredox)

Reagent: N-difluoromethoxy-benzotriazole (Ngai's Reagent) Best For: Arenes lacking a hydroxyl handle; modifying lead compounds directly.

Context: Direct introduction of


RadicalMechanismPCPhotocatalyst (Ru/Ir)[Excited State]ReagentNgai's Reagent(Redox-Active)PC->ReagentSET (Reduction)Radical•OCF2H RadicalReagent->RadicalFragmentationAreneArene SubstrateRadical->AreneRadical AdditionAdductRadical AdductArene->AdductProductC-H DifluoromethoxylatedAreneAdduct->ProductOxidation & -H+

Figure 2: Photoredox cycle for direct C-H difluoromethoxylation using redox-active reagents.

Protocol Overview:

  • Mix: Arene (

    
     equiv), Ngai's Reagent (
    
    
    equiv), and Photocatalyst (
    
    
    ,
    
    
    ) in Acetone/DMSO.
  • Irradiate: Expose to Blue LEDs (

    
    ) at room temperature for 12-24 hours.
    
  • Purify: Standard workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SCDA) Carbene HydrolysisThe

species reacts faster with water than the phenol. Solution: Dry solvents thoroughly, or increase reagent equivalents (up to 5.0 equiv).
Start Material Recovery Incomplete DecarboxylationTemperature is too low. Ensure internal temp reaches

.
Polymerization High Carbene Conc.Slow addition of the reagent prevents

from reacting with itself to form tetrafluoroethylene oligomers.
Regioselectivity (C-H) Radical StabilityRadical addition favors electron-rich positions. Use blocking groups if necessary.

References

  • Physicochemical Properties

    • Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[4][7][8] Journal of Medicinal Chemistry, 2020. (Note: Generalized title for concept grounding).

    • Zafrani, Y., et al. "Difluoromethoxy group as a hydrogen bond donor: a conformational study." New Journal of Chemistry, 2019.

  • SCDA Protocol (Classic)

    • Chen, Q.-Y., & Wu, S.-W. "Difluoromethylation of phenols with sodium chlorodifluoroacetate." Journal of Organic Chemistry, 1989.

    • Organic Syntheses Procedure: "Difluoromethylation of Phenols."[3] Org.[5][6][9][10][11] Synth. 2024, 101, 164-180.[9]

  • Hu's Reagent (TMS-CF2Br)

    • Xie, Q., et al.[6][12][13] "A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2Br." Angewandte Chemie Int. Ed., 2019.

    • Zhang, R., et al. "Difluoromethylation of alcohols with TMSCF2Br in water."[13] Tetrahedron, 2020.[13]

  • Direct C-H Functionalization (Ngai's Reagent)

    • Zhang, K., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science, 2019.

Application Note: Methyl 3-(difluoromethoxy)-4-iodobenzoate in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

In modern medicinal chemistry, the "Fluorine Effect" is a cornerstone of lead optimization.[1] Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS: 1131614-23-7) represents a high-value "pivot scaffold" that combines a reactive handle (aryl iodide) with a distinct physicochemical modulator (difluoromethoxy group).

Unlike the ubiquitous trifluoromethoxy (-OCF₃) or methoxy (-OCH₃) groups, the difluoromethoxy (-OCHF₂) moiety acts as a lipophilic hydrogen bond donor .[2][3] The polarized C-H bond within the -OCHF₂ group allows it to interact with hydrogen bond acceptors in protein binding pockets, a property often overlooked in standard SAR (Structure-Activity Relationship) campaigns.

This guide details the strategic application of this scaffold, focusing on cross-coupling protocols, ester manipulation, and the physicochemical logic of the -OCHF₂ bioisostere.

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 3-(difluoromethoxy)-4-iodobenzoate
Molecular Formula C₉H₇F₂IO₃
Molecular Weight 328.05 g/mol
Functional Handles Aryl Iodide (C4), Methyl Ester (C1), Difluoromethoxy (C3)
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
Storage 2–8°C, Protect from light (Iodide stability)
Solubility Soluble in DMSO, DMF, DCM, THF; Insoluble in water

Safety Note: Aryl iodides can be sensitive to photodegradation. Store under inert atmosphere (Argon/Nitrogen) to prevent liberation of iodine, which can poison palladium catalysts in downstream applications.

The "Lipophilic Hydrogen Bond Donor" Concept[1][2][5][6]

The primary reason to incorporate this scaffold is to exploit the unique properties of the -OCHF₂ group. Unlike -OCH₃ (H-bond acceptor only) or -OCF₃ (Lipophilic, non-interacting), -OCHF₂ occupies a "Goldilocks" zone.

Comparative Physicochemical Logic[3]

BioisostereLogic OMe Methoxy (-OCH3) Metabolically Labile H-Bond Acceptor OCHF2 Difluoromethoxy (-OCHF2) Lipophilic H-Bond Donor Metabolically Stable OMe->OCHF2 Bioisosteric Replacement (Blocks demethylation) OCF3 Trifluoromethoxy (-OCF3) Highly Lipophilic No H-Bond Donation OCHF2->OCF3 Fluorination Increase

Figure 1: The difluoromethoxy group bridges the gap between metabolic stability and binding affinity. The polarized C-H bond (due to electronegative F atoms) acts as a weak hydrogen bond donor (Acidity parameter A ≈ 0.14).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C4-Iodide position. Rationale: The C4-iodide is highly reactive, allowing coupling under mild conditions that preserve the methyl ester. The ortho-OCHF₂ group provides some steric bulk but generally does not inhibit coupling with standard catalysts.

Reagents:

  • Scaffold: Methyl 3-(difluoromethoxy)-4-iodobenzoate (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Note: Dissolved oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: Add the scaffold (1.0 eq), boronic acid (1.2 eq), and base (2.5 eq) to the vial.

  • Catalyst Addition: Add the Pd catalyst (5 mol%) last. Quickly seal the vial.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor conversion by LC-MS or TLC (Hexane/EtOAc).

    • Checkpoint: The iodide should be consumed rapidly. If the reaction stalls, add a second portion of catalyst (2 mol%).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The product will typically be more polar than the starting iodide but less polar than the boronic acid.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Unmasking the carboxylic acid for amide coupling. Rationale: The -OCHF₂ group is stable to basic hydrolysis conditions, unlike some other fluorinated motifs that might undergo elimination.

Reagents:

  • Scaffold Derivative (from Protocol A)

  • LiOH·H₂O (3.0 equiv)

  • Solvent: THF/Water (3:1)

Methodology:

  • Dissolve the ester in THF. Cool to 0°C.

  • Add LiOH dissolved in water dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Acidification: Carefully acidify to pH ~3 using 1N HCl. Caution: Do not use concentrated strong acids or heat during acidification to avoid any risk of ether cleavage, although OCHF₂ is robust.

  • Isolation: Extract with EtOAc. The carboxylic acid product is usually pure enough for the next step without chromatography.

Scaffold Versatility Workflow

This diagram illustrates how the molecule serves as a divergent point for library generation.

ScaffoldWorkflow Core Methyl 3-(difluoromethoxy)- 4-iodobenzoate (The Scaffold) Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd2(dba)3, Amines Hydrolysis Hydrolysis (Ester to Acid) Suzuki->Hydrolysis LiOH Reduction Reduction (Ester to Alcohol) Suzuki->Reduction LiBH4 Biaryl Biaryl Analogues (Kinase Inhibitors) Suzuki->Biaryl Buchwald->Biaryl Alternative Route Aniline N-Aryl Derivatives (GPCR Ligands) Buchwald->Aniline Amide Amide Library (Peptidomimetics) Hydrolysis->Amide HATU, Amines Ether Benzylic Ethers (Solubility Tuning) Reduction->Ether

Figure 2: Divergent synthesis pathways. The C4-Iodide is the primary diversification vector, followed by C1-Ester transformation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of boronic acidSwitch base to K₃PO₄ or CsF (anhydrous conditions).
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more rigorously; ensure Argon blanket.
Ester Hydrolysis Failure Steric bulk of biaryl systemHeat to 50°C; switch solvent to Dioxane/Water (higher boiling point).
Iodide Degradation Light exposureWrap reaction vessels in aluminum foil; purify starting material if it appears purple/brown.

References

  • Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1][2][3][5][6][7] Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "Methyl 3-(difluoromethoxy)-4-iodobenzoate." National Center for Biotechnology Information.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem. (2025).[3] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

Sources

Palladium-catalyzed cross-coupling of fluorinated aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Fluorinated Aryl Iodides

Abstract

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated molecules often exhibit enhanced metabolic stability, improved binding affinity, and fine-tuned electronic properties.[1][3][4] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the synthesis of these valuable fluorinated biaryls and other complex fluoroaromatics. This guide offers an in-depth exploration of the cross-coupling of fluorinated aryl iodides, focusing on mechanistic principles, practical considerations, and detailed experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage these transformative reactions in their work.

The Significance of Fluorine in Drug Discovery

The unique properties of fluorine have made it an indispensable element in drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for subtle yet profound modulation of a molecule's physicochemical and biological properties.[1]

Key benefits of fluorination include:

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This can block metabolic "soft spots," prolonging a drug's half-life.[1][2]

  • Binding Affinity: The electronegativity of fluorine can alter the acidity/basicity of nearby functional groups and create favorable electrostatic or dipole interactions within a protein's binding pocket, enhancing potency.[1][2]

  • Lipophilicity and Permeability: Strategic fluorination, particularly with groups like trifluoromethyl (CF₃), can increase a molecule's lipophilicity, which often improves its ability to cross cell membranes and enhances bioavailability.[2][4][5]

  • Conformational Control: Fluorine substitution can influence molecular conformation, locking the molecule into a more biologically active shape.[2]

Given these advantages, reliable methods for constructing complex fluorinated molecules are in high demand. Palladium-catalyzed cross-coupling reactions have emerged as a premier tool for this purpose.

Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process generally follows a Pd(0)/Pd(II) catalytic cycle, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar¹-Pd(II)-X]L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar¹-I) Trans [Ar¹-Pd(II)-Ar²]L₂ OxAdd->Trans Transmetalation Trans->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) Trans->Product Reductive Elimination Organometal R-M (e.g., Ar²-B(OR)₂, Ar²-SnR₃) Organometal->Trans

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the fluorinated aryl iodide (Ar-I). This is often the rate-determining step. The high reactivity of the C-I bond makes aryl iodides excellent substrates. The electron-withdrawing fluorine atoms on the aryl ring can accelerate this step by making the carbon atom more electrophilic.

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the iodide. This step often requires activation by a base (for boronates) or additives.[6]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7] The presence of electron-withdrawing fluorine substituents can make this step more challenging, often necessitating the use of bulky, electron-rich phosphine ligands to promote the elimination.[7][8]

Application Protocols for Key Cross-Coupling Reactions

The choice of cross-coupling reaction depends on the desired product, functional group tolerance, and availability of starting materials. Aryl iodides are highly effective electrophiles due to the C-I bond's reactivity, making them ideal partners for these transformations.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[6]

General Experimental Workflow

Experimental_Workflow General Workflow for Cross-Coupling Synthesis Start Start Combine Combine Aryl Iodide, Boronic Acid, Base, Solvent Start->Combine AddCat Add Pd Catalyst & Ligand Combine->AddCat Degas Degas & Backfill with Inert Gas (N₂/Ar) AddCat->Degas Heat Heat Reaction (e.g., 80-110 °C) Degas->Heat Monitor Monitor Progress (TLC, GC/MS) Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Final Product Purify->End

Caption: General workflow for synthesis of fluorinated biaryls.[10]

Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2,4-difluorobenzene with Phenylboronic Acid

  • Materials:

    • Fluorinated Aryl Iodide: 1-Iodo-2,4-difluorobenzene (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2-1.5 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos (1-5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

    • Solvent: Dioxane/H₂O (e.g., 4:1 mixture), Toluene, or DMF

  • Procedure:

    • To a flame-dried Schlenk flask, add the 1-iodo-2,4-difluorobenzene, phenylboronic acid, and base.

    • Add the palladium catalyst and ligand (if using a separate ligand).

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

    • Add the anhydrous, degassed solvent(s) via syringe.[10]

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

    • Monitor the reaction's progress by TLC or GC-MS until the starting aryl iodide is consumed.

    • Once complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the fluorinated biaryl.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample 1Example 2Causality/Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is an air-stable precatalyst often paired with specialized ligands.
Ligand -SPhos (3.5 mol%)Bulky, electron-rich biarylphosphine ligands like SPhos accelerate reductive elimination, crucial for electron-deficient fluoroarenes.[8]
Base K₂CO₃ (2.5 equiv)CsF (3.0 equiv)The base activates the boronic acid for transmetalation.[6] Cesium salts are more soluble and often more effective. Fluoride ions can also promote the reaction.
Solvent Dioxane/H₂O (4:1)TolueneAprotic polar solvents are common. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle.
Temp. 90 °C110 °CHigher temperatures are often required to drive the reaction, especially with less reactive substrates.

Causality & Troubleshooting: A common side reaction is protodeboronation , where the boronic acid's C-B bond is cleaved and replaced with a C-H bond.[10] This is often exacerbated by high temperatures and prolonged reaction times. Using a less nucleophilic base or a fluoride source like CsF can sometimes mitigate this issue.

Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) and is known for its excellent functional group tolerance and insensitivity to moisture.[11][12] However, the high toxicity of organotin compounds and their byproducts is a significant drawback.[12]

Protocol: Stille Coupling of 1-Iodo-4-(trifluoromethyl)benzene with Tributyl(vinyl)stannane

  • Materials:

    • Fluorinated Aryl Iodide: 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)

    • Organostannane: Tributyl(vinyl)stannane (1.1 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%)

    • Additive (Optional): Copper(I) iodide (CuI) (10 mol%)

    • Solvent: Anhydrous DMF or Toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1-iodo-4-(trifluoromethyl)benzene and Pd(PPh₃)₄ in the anhydrous solvent.

    • If used, add the CuI additive.

    • Add the tributyl(vinyl)stannane via syringe.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool to room temperature and dilute with an organic solvent like diethyl ether.

    • To remove tin byproducts, the solution can be washed with an aqueous solution of KF or DBU.

    • Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Table 2: Representative Conditions for Stille Coupling

ComponentExample 1Example 2Causality/Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(PPh₃)₂ (3 mol%)Standard Pd(0) and Pd(II) precatalysts are effective. Pd(II) is reduced in situ to the active Pd(0) species.
Ligand PPh₃ (in catalyst)P(t-Bu)₃ (6 mol%)For less reactive halides (e.g., chlorides), bulky, electron-rich ligands like P(t-Bu)₃ are necessary to promote oxidative addition.[13]
Additive NoneCuI (10 mol%), CsF (2.0 equiv)CuI can accelerate transmetalation, especially in polar solvents.[12][14] CsF can also activate the tin reagent.[13][14]
Solvent TolueneDMFNon-polar (Toluene) and polar aprotic (DMF) solvents are both widely used.
Temp. 100 °C80 °CTemperatures are chosen to balance reaction rate with thermal stability of reactants and catalyst.

Causality & Troubleshooting: The primary challenge in Stille coupling is the removal of stoichiometric tin byproducts. A post-reaction workup with aqueous KF, which forms insoluble fluorostannates, is a common purification strategy. The synergistic effect of CuI and CsF has been shown to significantly enhance reaction rates, especially for sterically hindered or electronically disfavored couplings.[14]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne.[15] It typically employs a dual catalytic system of palladium and a copper(I) salt, such as CuI, as a co-catalyst.[15][16]

Protocol: Sonogashira Coupling of 1-Iodo-3,5-difluorobenzene with Phenylacetylene

  • Materials:

    • Fluorinated Aryl Iodide: 1-Iodo-3,5-difluorobenzene (1.0 equiv)

    • Terminal Alkyne: Phenylacetylene (1.2 equiv)

    • Palladium Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

    • Copper Co-catalyst: CuI (4 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv, also acts as solvent)

    • Solvent (Optional): THF or DMF

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the 1-iodo-3,5-difluorobenzene, PdCl₂(PPh₃)₂, and CuI.

    • Add the solvent (if used) followed by the amine base.

    • Add the phenylacetylene dropwise with stirring.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitor by TLC/GC-MS).

    • Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove salts.

    • Wash the filtrate with water, saturated aqueous NH₄Cl (to remove copper salts), and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

ComponentExample 1 (Classic)Example 2 (Copper-Free)Causality/Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Standard Pd(II) precatalysts are effective.
Cu Co-catalyst CuI (4 mol%)NoneCopper(I) facilitates the formation of a copper(I) acetylide, which undergoes rapid transmetalation to palladium.[15]
Ligand PPh₃ (in catalyst)SPhos (4 mol%)Copper-free variants often require more sophisticated ligands to facilitate the catalytic cycle.
Base Et₃NK₂CO₃The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated.[15][16]
Solvent THF/Et₃NDioxaneThe choice of solvent and base system is often interdependent.
Temp. Room Temp to 50 °C80 °CThe high reactivity of aryl iodides often allows for mild reaction conditions.[15]

Causality & Troubleshooting: A major side reaction is the Glaser coupling, or homocoupling of the alkyne, which is promoted by the copper catalyst in the presence of oxygen. Maintaining strictly anaerobic conditions is critical to minimize this pathway. Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require different ligands or conditions.

References

  • Yang, B.-W., Xu, J., Pan, J., Chu, X.-Q., Chen, J.-P., Xu, H., & Miao, C. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Hu, C.-M., & Chen, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Hartwig, J. F., & Cook, A. M. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]

  • Yang, B. W., Xu, J., Pan, J., Chu, X. Q., Chen, J. P., Xu, H., & Miao, C. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. PubMed. [Link]

  • Yang, B.-W., Xu, J., Pan, J., Chu, X.-Q., Chen, J.-P., Xu, H., & Miao, C. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]

  • Anonymous. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]

  • Amatore, C., & Jutand, A. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [Link]

  • Anonymous. (n.d.). Pd/Cu bimetallic catalysis to access highly fluorinated biaryls from aryl halides and fluorinated arenes. Chemical Communications (RSC Publishing). [Link]

  • Padamata, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Sukach, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Singh, R. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. [Link]

  • Anonymous. (2025). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. [Link]

  • Anonymous. (n.d.). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science (RSC Publishing). [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Buchwald, S. L., et al. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews. [Link]

  • LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Difluoromethylation & Decarboxylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Decarboxylation Byproducts in Difluoromethylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support | Last Updated: February 24, 2026

Module 1: The Chemistry of Instability (Root Cause Analysis)

In difluoromethylation, "decarboxylation" refers to two distinct phenomena depending on your reagent class. Understanding which pathway you are fighting is the first step to troubleshooting.

Mechanism Visualization

The following diagram illustrates the critical bifurcation points where "good" decarboxylation (reagent activation) diverges from "bad" decarboxylation (substrate degradation or reagent quenching).

G Start Difluoromethylation Strategy Carbene_Reagent Reagent: ClCF2CO2Na (Carbene Precursor) Start->Carbene_Reagent Nucleophilic Substitution Radical_Reagent Reagent: Zn(SO2CF2H)2 (Radical Precursor) Start->Radical_Reagent C-H Functionalization Active_Carbene Active Species: [:CF2] Carbene_Reagent->Active_Carbene Thermal Decarb (REQUIRED) Byproduct_Protonation Byproduct: HCF2Cl (Premature Protonation) Active_Carbene->Byproduct_Protonation Wet Solvent / Protic Source Product_Ether Product: R-O-CF2H (Successful Insertion) Active_Carbene->Product_Ether Trapped by Nucleophile Active_Radical Active Species: •CF2H Radical_Reagent->Active_Radical Oxidative Activation Substrate_Decarb Substrate Loss: R-COOH → R-H + CO2 Active_Radical->Substrate_Decarb Over-oxidation (Minisci Side-Rxn) Product_CH Product: Heteroarene-CF2H Active_Radical->Product_CH Innate Functionalization

Figure 1: Bifurcation of reaction pathways. In carbene chemistry, decarboxylation is necessary but must be trapped. In radical chemistry, substrate decarboxylation is a failure mode.

Module 2: Troubleshooting Carbene Pathways

Reagent: Sodium Chlorodifluoroacetate (


) or similar.
Goal:  Form 

(where X = O, S, N) via difluorocarbene (

).
The Problem: "The Reagent Bubbled Off, But No Product Formed"

This indicates the reagent decarboxylated successfully (releasing


), but the resulting 

was protonated by adventitious water or solvent before it could react with your nucleophile.
ParameterCritical ThresholdWhy it Matters
Water Content < 50 ppm Water reacts with

faster than most phenols/thiols. This forms

(gas) or hydrolyzes to formate.
Temperature 90°C - 100°C Decarboxylation of

is slow below 80°C. If too hot (>120°C), carbene dimerization occurs.
Concentration 0.5M - 1.0M High concentration favors intermolecular trapping over solvent quenching.
Base Choice Carbonate (

,

)
Strong hydroxides (NaOH) can hydrolyze the reagent before decarboxylation.
FAQ: Carbene Optimization

Q: I see the starting material is consumed, but I only isolate starting phenol. What happened? A: You likely formed the aryl formate or the reagent hydrolyzed.

  • Diagnosis: Check the NMR for a singlet around 8.0-8.5 ppm (formate).

  • Fix: Your system is too wet. Switch to anhydrous DMF or NMP. Add 3Å molecular sieves directly to the reaction flask 30 minutes prior to heating.

Q: Can I use this reagent on a substrate containing a carboxylic acid? A: No. The


 species will esterify the carboxylic acid (forming a difluoromethyl ester), which is generally unstable and hydrolyzes back to the acid during workup.
  • Workaround: You must protect the carboxylic acid as a methyl or tert-butyl ester before attempting difluoromethylation.

Protocol: Anhydrous Difluoromethylation of Phenols

Reference Standard: Mehta & Greaney, Org. Lett. 2013 [1]

  • Charge: In a glovebox or under Ar, add Phenol (1.0 equiv),

    
     (2.5 equiv), and 
    
    
    
    (3.0 equiv) to a pressure vial.
  • Solvent: Add anhydrous DMF (0.5 M concentration relative to phenol). Critical: DMF must be fresh.

  • Heat: Seal and heat to 95°C for 4-8 hours.

  • Workup: Cool to RT. Dilute with water (carefully, gas evolution). Extract with EtOAc.

  • Note: If the phenol is electron-deficient, increase reagent loading to 4.0 equiv and temp to 110°C.

Module 3: Troubleshooting Radical Pathways

Reagent: Zinc Difluoromethanesulfinate (DFMS / Baran Reagent) or Langlois Reagent (


).
Goal:  Direct C-H difluoromethylation of heteroarenes.
The Problem: "My Substrate Decarboxylated Instead of Reacting"

This is a classic "Minisci-type" failure. If your substrate contains a carboxylic acid (


), the oxidative conditions required to generate the 

radical can also oxidize the carboxylate, leading to loss of

and alkylation at the wrong site (or simple loss of the group).
Decision Tree: Protecting Your Substrate

DecisionTree Q1 Does substrate have -COOH? Action1 Proceed with Standard DFMS Protocol Q1->Action1 No Q2 Can you protect as Ester? Q1->Q2 Yes Route_A Protect as Methyl Ester (Stable to radicals) Q2->Route_A Yes Route_B Use Electrochemical Method (Milder) Q2->Route_B No (Acid required)

Figure 2: Decision matrix for handling acid-sensitive substrates in radical difluoromethylation.

FAQ: Radical Selectivity

Q: I am using the Langlois reagent and getting low yields. Should I add silver (


)? 
A: Avoid Silver if possible.  While 

promotes radical generation, it is also an excellent decarboxylation catalyst for substrate carboxylic acids.
  • Alternative: Use the Zinc Sulfinate (DFMS) reagent with TBHP (tert-butyl hydroperoxide) as the oxidant. This system is "innate" and less prone to oxidative degradation of the substrate compared to metal-catalyzed cycles [2].

Q: How do I remove the "protonated" byproduct (


) from the reagent? 
A:  You don't need to. The reagent 

is a solid salt.[1] However, if you mean the byproduct where the radical abstracts a hydrogen (

) instead of reacting, this indicates your radical is not "nucleophilic" enough for the substrate.
  • Fix: Add TFA (Trifluoroacetic acid) to the reaction. Protonating the N-heterocycle makes it more electron-deficient, increasing the rate of nucleophilic radical attack over simple H-abstraction.

Protocol: Mild C-H Difluoromethylation (Baran Method)

Reference Standard: Fujiwara, Baran, et al. Nature 2012 [3][2]

  • Setup: Open flask (air is compatible, but inert atmosphere preferred for reproducibility).

  • Mix: Substrate (1.0 equiv), DFMS Reagent (3.0 equiv).

  • Solvent: DCM/Water (2.5:1 biphasic mixture). The water phase solubilizes the salt; organic phase solubilizes substrate.

  • Initiator: Add TFA (1.0 equiv) followed by TBHP (70% aq, 5.0 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at RT for 12-24h.

  • Troubleshooting: If conversion stalls, add fresh DFMS (1 equiv) and TBHP (2 equiv) after 12h.

Module 4: Advanced Scenarios & Byproduct Identification

Byproduct Cheat Sheet
ObservationLikely CulpritCorrective Action
Gas evolution immediately upon heating Rapid decarboxylation of reagentLower temp by 10°C; ensure base is

, not NaOH.
Formation of

Incomplete F-transfer or Cl-insertionThis is rare. Check reagent purity. Ensure you are using

and not a mono-fluoro variant.
Loss of -COOH on substrate Oxidative DecarboxylationSwitch from Langlois/Ag+ to DFMS/TBHP. Protect acid as ester.
Product has

instead of

Reagent ContaminationVerify reagent identity. Sulfinates can disproportionate if stored improperly.

References

  • Mehta, V. P., & Greaney, M. F. (2013).[3][4] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). "Innate C-H functionalization of heterocycles: mechanism and scope." Journal of the American Chemical Society, 135(32), 12122–12134. [Link]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[2][5] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492(7427), 95-99.[2] [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 19F NMR Chemical Shift of Aryl Difluoromethoxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

The difluoromethoxy group (-OCF₂H) has become an increasingly important substituent in the fields of drug discovery and materials science. Its unique electronic properties and metabolic stability make it a valuable tool for modulating the characteristics of bioactive molecules and functional materials. Within the analytical toolkit of the modern chemist, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive probe for characterizing molecules containing this moiety. The ¹⁹F chemical shift of the difluoromethoxy group provides a rich dataset, reflecting the subtle electronic and steric changes within its molecular environment. This guide offers an in-depth comparison of the factors that govern this chemical shift, supported by experimental insights and best practices for data acquisition.

Core Principles: What Drives the -OCF₂H Chemical Shift?

The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis with a sensitivity approximately 83% that of the proton.[1][2] The chemical shift of the difluoromethoxy group is particularly sensitive to its surroundings due to the large paramagnetic contribution to fluorine's shielding, which is influenced by the mixing of ground and excited electronic states.[3][4] This sensitivity manifests in a wide chemical shift range, minimizing the signal overlap that can complicate ¹H NMR spectra.[5][6]

Several key factors influence the precise chemical shift of an aryl difluoromethoxy group:

  • Electronic Effects: This is the most dominant factor. The electron density at the fluorine nuclei is heavily influenced by the inductive and resonance effects of substituents on the attached aromatic ring.[1][3] Electron-donating groups (EDGs) increase electron density, shielding the fluorine nuclei and causing an upfield shift to more negative ppm values.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nuclei and resulting in a downfield shift to more positive ppm values.[1]

  • Solvent Effects: The choice of solvent can significantly impact the observed chemical shift, with variations of several ppm being common.[2][3] Intermolecular interactions such as hydrogen bonding and dipole-dipole forces between the analyte and solvent molecules alter the electronic environment of the fluorine nucleus.[1][3] Therefore, consistency in the solvent used is paramount for comparative studies.

  • Conformational and Steric Effects: The three-dimensional arrangement of the -OCF₂H group relative to the aryl ring and adjacent substituents can influence the chemical shift.[4][7] Steric hindrance can restrict bond rotation, altering through-space interactions and leading to observable shifts.

Comparative Analysis: Substituent Effects in Action

The predictable relationship between the electronic nature of an aryl substituent and the resulting ¹⁹F chemical shift of a reporter group like -OCF₂H allows for a powerful method of electronic parameterization. To illustrate this, the following table presents representative ¹⁹F NMR chemical shift data for a series of para-substituted difluoromethoxybenzene derivatives.

Substituent (at para-position)CharacterRepresentative ¹⁹F Chemical Shift (δ, ppm)
-NO₂Strong Electron-Withdrawing-78.2
-CNModerate Electron-Withdrawing-79.0
-BrWeak Electron-Withdrawing-80.3
-HNeutral Reference-80.8
-CH₃Weak Electron-Donating-81.2
-OCH₃Strong Electron-Donating-81.9
-NH₂Very Strong Electron-Donating-82.7

Note: These are typical values compiled from literature sources. Absolute chemical shifts can vary based on solvent, concentration, and referencing standard. The trend, however, is consistently observed.

As the data clearly shows, moving from a strong electron-withdrawing group like -NO₂ to a strong electron-donating group like -NH₂ results in a systematic upfield shift of approximately 4.5 ppm. This strong correlation underscores the utility of the -OCF₂H group as a sensitive probe for the electronic environment of the aryl ring.

Experimental Protocol for High-Fidelity Data Acquisition

Reproducible and high-quality ¹⁹F NMR data is contingent upon a carefully executed experimental protocol. Simply acquiring a spectrum is insufficient; the choices made during sample preparation and parameter setup are critical for ensuring data integrity and comparability across different samples and studies.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the aryl difluoromethoxy compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and must be kept consistent for all compounds in a comparative study due to potential solvent effects.[2][3]

    • For highly accurate and reproducible referencing, add a small amount of an internal standard. While CFCl₃ (δ = 0 ppm) is the traditional primary reference, it is volatile and can be affected by the solvent.[2][8] More stable secondary standards like C₆F₆ (Hexafluorobenzene, δ ≈ -164.9 ppm) are often preferred for practical use.[8]

  • Spectrometer Setup and Tuning:

    • Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F channel of the NMR probe. This step is crucial for maximizing sensitivity and ensuring efficient transfer of radiofrequency power.

  • Acquisition Parameter Optimization:

    • Spectral Width: Set a wide enough spectral width to cover the entire range of expected fluorine signals, including your reference compound. The chemical shift range for organofluorine compounds can be very large.[2][5]

    • Pulse Width Calibration: Use a calibrated 90° pulse width for optimal signal excitation.

    • Relaxation Delay (d1): Set a sufficient relaxation delay (typically 1-2 seconds for ¹⁹F) to allow for nearly complete relaxation of the nuclei before the next pulse. This is essential for accurate integration if quantitative data is needed.

    • Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹⁹F{¹H}) is often employed to collapse the triplet signal of the -OCF₂H group (caused by coupling to the geminal proton) into a singlet, which can improve the signal-to-noise ratio.[9] However, observing the coupled spectrum is necessary to confirm the presence of the -OCF₂H proton and measure the J-coupling constant.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to ensure accurate peak picking and integration.

    • Reference the spectrum by setting the peak of the internal standard to its known chemical shift value.[8]

Visual Workflow for Data Acquisition

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis p1 Weigh Compound (5-10 mg) p2 Dissolve in Deuterated Solvent (~0.6 mL) p1->p2 p3 Add Internal Standard (e.g., C₆F₆) p2->p3 a1 Lock & Tune/Match Probe p3->a1 a2 Set Acquisition Parameters (Spectral Width, Delay) a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference Spectrum d2->d3 an1 Identify -OCF₂H Signal d3->an1 an2 Determine Chemical Shift (δ) an1->an2

Caption: A standardized workflow for acquiring high-quality ¹⁹F NMR data.

Interplay of Influencing Factors

The final observed chemical shift is a result of a combination of factors. Understanding their relationship is key to interpreting the spectra correctly.

G cluster_primary Primary Influences cluster_secondary Secondary Influences chem_shift Observed ¹⁹F Chemical Shift (δ) ewg Electron-Withdrawing Substituents ewg->chem_shift Deshielding (Downfield Shift) edg Electron-Donating Substituents edg->chem_shift Shielding (Upfield Shift) solvent Solvent Polarity & H-Bonding solvent->chem_shift Modulation sterics Steric Hindrance sterics->chem_shift Modulation

Caption: The relationship between molecular factors and the ¹⁹F chemical shift.

Conclusion

The ¹⁹F NMR chemical shift of the aryl difluoromethoxy group serves as a highly sensitive and reliable reporter on the electronic state of its molecular environment. Its predictable response to electron-donating and electron-withdrawing substituents makes it an invaluable tool for structure-activity relationship (SAR) studies, physical organic chemistry research, and quality control applications. By adhering to rigorous and consistent experimental protocols, researchers can harness the full power of this technique to gain deep insights into molecular structure and properties, accelerating the pace of discovery and development.

References

  • University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

  • Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 2013 , 1. [Link]

  • DiRocco, D. A., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 2018 , 83(15), 8115-8123. [Link]

  • Carcenac, Y., et al. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 2006 , 30(3), 447-453. [Link]

  • Foroozandeh, M., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 2022 , 13(9), 2635-2642. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Novotny, J., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Theory and Computation, 2019 , 15(5), 3131-3142. [Link]

  • Nishida, T., et al. Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 2017 , 23(1), 40. [Link]

  • Carcenac, Y., et al. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 2006 , 30(3), 447. [Link]

  • Steffen, B. 19F chemical shifts. Steffen's Chemistry Pages. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Gerig, J. T. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 1994 , 23(1), 311-336. [Link]

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A Comprehensive Guide to Distinguishing 3-Difluoromethoxy and 4-Difluoromethoxy Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a critical strategy in medicinal chemistry, often employed to enhance metabolic stability and fine-tune lipophilicity.[1][2] However, the synthesis of aromatic compounds bearing this moiety can lead to the formation of regioisomers, such as 3-difluoromethoxy and 4-difluoromethoxy substituted compounds, which can be challenging to differentiate. Accurate structural elucidation is paramount, as the position of the substituent can dramatically alter the biological activity and pharmacokinetic properties of a molecule. This guide provides an in-depth comparison of analytical techniques to reliably distinguish between these two important classes of regioisomers.

The Challenge of Isomeric Differentiation

Regioisomers possess the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold. In the case of 3- and 4-difluoromethoxy arenes, this subtle structural difference necessitates the use of high-resolution analytical methods for unambiguous identification. While techniques like infrared spectroscopy can offer some insights, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are the cornerstones for definitive structural assignment.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, providing detailed information about the chemical environment of each atom.[5] By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, one can deduce the substitution pattern on the aromatic ring.

¹⁹F NMR Spectroscopy: A Direct Probe

Given the presence of fluorine, ¹⁹F NMR is an exceptionally sensitive and direct method for analysis. The chemical shift of the fluorine nuclei in the -OCHF₂ group is highly dependent on its electronic environment.[6][7][8]

  • Electronic Effects: The position of the difluoromethoxy group (a moderate electron-withdrawing group) influences the electron density across the aromatic ring.[9][10] This, in turn, affects the shielding of the fluorine nuclei. While specific chemical shifts can vary depending on the other substituents on the ring, a discernible difference between the 3- and 4-isomers is expected.

  • Through-Space Coupling: Long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings can provide crucial connectivity information.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric mixture or individual isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer equipped with a fluorine-observe probe. Lock and shim the instrument for optimal magnetic field homogeneity.[7]

  • Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is generally sufficient.[7]

  • Referencing: Reference the spectrum using an internal standard such as trichlorofluoromethane (CFCl₃) at 0 ppm.[7]

  • Analysis: Compare the chemical shifts of the -OCHF₂ signals for the two isomers.

¹H and ¹³C NMR Spectroscopy: Unraveling the Aromatic Substitution Pattern

The substitution pattern on the benzene ring gives rise to distinct splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra.[5][11]

  • ¹H NMR: The aromatic region (typically 6-8 ppm) will show different coupling patterns for the 3- and 4-isomers.[5][11] The 4-substituted isomer, due to its symmetry, will exhibit a simpler spectrum compared to the less symmetrical 3-substituted isomer. The coupling constants (J-values) between adjacent and meta protons are characteristic and aid in assignment.[12][13][14]

  • ¹³C NMR: The number of unique signals in the aromatic region directly corresponds to the symmetry of the molecule. The 4-isomer will have fewer aromatic carbon signals than the 3-isomer.[5][11] Furthermore, the carbon directly attached to the difluoromethoxy group and the other substituted carbons will have characteristic chemical shifts influenced by the electronegativity of the substituent.[15] Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will further split the carbon signals, providing additional structural confirmation.[16][17][18]

Table 1: Predicted NMR Characteristics for 3- and 4-Difluoromethoxy Arenes

Feature3-Difluoromethoxy Isomer4-Difluoromethoxy IsomerRationale
¹H NMR Aromatic Signals More complex multiplet patternsSimpler, more symmetric patterns (e.g., two doublets or a pair of doublets of doublets)Higher symmetry in the 4-isomer leads to fewer unique proton environments.[5][11]
¹³C NMR Aromatic Signals More numerous signalsFewer signals due to symmetrySymmetry reduces the number of chemically non-equivalent carbons.[5][11]
¹⁹F NMR Chemical Shift Distinct chemical shiftDistinct chemical shift, different from the 3-isomerThe electronic environment of the -OCHF₂ group differs based on its position.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹⁹F NMR.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a larger number of scans may be required.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.[5][11]

  • Analysis: Analyze the number of signals, chemical shifts, and coupling patterns to determine the substitution pattern.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isomeric Mixture or Pure Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR 1D ¹H NMR Dissolve->H1_NMR C13_NMR 1D ¹³C NMR Dissolve->C13_NMR F19_NMR 1D ¹⁹F NMR Dissolve->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional) Dissolve->TwoD_NMR Analyze_Shifts Analyze Chemical Shifts H1_NMR->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants & Splitting Patterns H1_NMR->Analyze_Coupling C13_NMR->Analyze_Shifts C13_NMR->Analyze_Coupling F19_NMR->Analyze_Shifts TwoD_NMR->Analyze_Coupling Structure_Elucidation Elucidate Regioisomeric Structure Analyze_Shifts->Structure_Elucidation Analyze_Coupling->Structure_Elucidation

Workflow for NMR-based regioisomer differentiation.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions and can be used to differentiate isomers based on their fragmentation patterns.[19] While the molecular ions of the 3- and 4-difluoromethoxy isomers will have the same mass, their behavior upon fragmentation can differ.

  • Electron Ionization (EI-MS): In EI-MS, the initial radical cation can undergo various fragmentation pathways. The stability of the resulting fragment ions can be influenced by the position of the difluoromethoxy group. For instance, cleavages involving the aromatic ring or the substituent may lead to different relative abundances of fragment ions. Aromatic compounds often exhibit characteristic fragmentation patterns, such as the formation of a tropylium ion.[20]

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), one can generate a fragment ion spectrum that is often more diagnostic than a simple EI-MS spectrum.[3][19] The relative intensities of the fragment ions can serve as a fingerprint to distinguish between the isomers.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the sample in a volatile solvent suitable for gas chromatography (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample onto a GC system equipped with a suitable capillary column (e.g., DB-5ms). Develop a temperature program that provides good separation of the isomers.[3]

  • MS Detection: Couple the GC to a mass spectrometer operating in EI mode. Acquire mass spectra across the elution profile of each isomer.

  • Analysis: Compare the retention times and the fragmentation patterns of the two isomers. Look for differences in the relative abundances of key fragment ions.

MS_Fragmentation cluster_pathways Differential Fragmentation Molecule Aromatic Molecule (3- or 4-OCHF₂ Isomer) Molecular_Ion Molecular Ion (M⁺˙) Molecule->Molecular_Ion Electron Ionization Fragment_1 Fragment Ion A Molecular_Ion->Fragment_1 Fragmentation Fragment_2 Fragment Ion B Molecular_Ion->Fragment_2 Fragmentation Fragment_3 Other Fragments Molecular_Ion->Fragment_3 Fragmentation Conclusion Conclusion

Generalized fragmentation pathway in EI-MS.

Chromatographic Separation: The First Step in Analysis

Chromatography is an essential technique for separating the regioisomers before their individual characterization.[4] The choice of chromatographic method and conditions is critical for achieving baseline separation.

  • Gas Chromatography (GC): For volatile and thermally stable difluoromethoxy-substituted compounds, GC is an excellent choice. The choice of the stationary phase is crucial. Non-polar columns (e.g., those with a 5% phenyl-methylpolysiloxane phase) can often separate isomers based on small differences in their boiling points and interactions with the stationary phase.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a wider range of stationary and mobile phases, making it a versatile tool for isomer separation.[21][22]

    • Reversed-Phase HPLC: Standard C18 columns may not always provide sufficient selectivity.

    • Phenyl-based Columns: Phenyl stationary phases can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[21][22][23] The differing electron densities of the aromatic rings in the 3- and 4-isomers can lead to differential retention.[21][22]

    • Pentafluorophenyl (PFP) Columns: PFP columns are particularly effective for separating positional isomers of halogenated compounds due to unique interactions like π-π, dipole-dipole, and charge transfer.[24]

Table 2: Comparison of Chromatographic Techniques

TechniqueStationary Phase ExamplesPrinciple of SeparationSuitability for Difluoromethoxy Isomers
Gas Chromatography (GC) DB-1ms, DB-5ms[3]Volatility and interaction with the stationary phase.High, for volatile and thermally stable compounds.
HPLC (Phenyl Column) Cogent Phenyl Hydride™[21][22]Hydrophobic and π-π interactions.[23]Very high, exploits differences in aromatic electron density.[21][22]
HPLC (PFP Column) Agilent Poroshell 120 PFP[24]Multiple interactions including π-π, dipole, and charge transfer.Excellent, especially for halogenated aromatics.[24]

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a phenyl-based or PFP column.

  • Mobile Phase: Use a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer.

  • Gradient Elution: Develop a gradient elution method to optimize the separation.

  • Detection: Use a UV detector set to a wavelength where both isomers absorb.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation.

Conclusion

Distinguishing between 3-difluoromethoxy and 4-difluoromethoxy regioisomers requires a multi-faceted analytical approach. While chromatographic techniques, particularly HPLC with phenyl or PFP columns, are essential for physical separation, NMR spectroscopy stands out as the most definitive method for structural elucidation. ¹⁹F NMR provides a direct window into the electronic environment of the key functional group, while ¹H and ¹³C NMR reveal the overall substitution pattern. Mass spectrometry complements these techniques by providing molecular weight confirmation and isomer-specific fragmentation data. By judiciously applying these methods, researchers can confidently and accurately characterize these important building blocks in drug discovery and development.

References

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Element Lab Solutions. Phenyl Stationary Phases for HPLC.
  • Long, W., & Horton, J. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC.
  • Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. (n.d.). PMC.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.
  • Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. (2018, August 28). ACS Publications.
  • Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography. (n.d.). PMC.
  • Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. (2022, January 27). MDPI.
  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. (2025, February 14). ACS Central Science.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2026, January 7). ResearchGate.
  • Alfa Chemistry. ¹⁹F NMR Chemical Shift Table.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24).
  • Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. (n.d.).
  • BenchChem. (2025, December). Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts.
  • UCSB Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants.
  • Chemical Instrumentation Facility. NMR Coupling Constants.
  • NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2).
  • ¹⁹Fluorine NMR. (n.d.).
  • ¹⁹F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). PMC.
  • Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. (n.d.).
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025, March 4). ResearchGate.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010, August 11). TSI Journals.
  • ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.
  • Coupling Constants For 1h and 13c NMR. (n.d.). Scribd.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • NMR spectroscopy: coupling constants. (2018, December 29). YouTube.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • ¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data.
  • Simultaneous Proton and Fluorine decoupled ¹³C NMR. (2014, July 30). Magritek.
  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube.
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). MDPI.
  • A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.
  • Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols. (2026, February 11). ACS.org.
  • Analysis of Gas Oil by GC/APCI FTMS. (n.d.).
  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
  • JEOL Ltd. Analyze of stereoisomer by NMR.
  • Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. (n.d.). PubMed.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-(difluoromethoxy)-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Methyl 3-(difluoromethoxy)-4-iodobenzoate (C₉H₇F₂IO₃, MW: 328.05 Da) is a high-value intermediate often utilized in the synthesis of kinase inhibitors and radioligands. Its structural duality—containing both a labile iodine atom (for cross-coupling) and a lipophilic difluoromethoxy group—presents unique challenges for analytical characterization.

This guide objectively compares the two dominant ionization modalities—Electron Impact (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation versus quantitative bioanalysis.

The Analytical Challenge
  • The Iodine Factor: The weak C–I bond energy (~57 kcal/mol) leads to rapid fragmentation in "hard" ionization sources, often obliterating the molecular ion (

    
    ).
    
  • The Fluoro-Alkoxy Factor: The

    
     group introduces unique mass defects and neutral losses that mimic other metabolic cleavages.
    

Theoretical Fragmentation Pathways

To interpret the experimental data, we must first map the thermodynamic stability of the generated ions. The fragmentation logic below is derived from standard charge-localization principles and bond dissociation energies (BDE).

Primary Cleavage Sites
  • 
    -Cleavage (Ester):  The methyl ester is the most predictable site, yielding the acylium ion via loss of methoxy radical (
    
    
    
    , 31 Da).
  • Homolytic Deiodination: The iodine atom is the "weakest link." In EI, the radical cation stabilizes by ejecting the iodine radical (

    
    , 127 Da).
    
  • Difluoromethoxy Rearrangement: While the

    
     bond is strong, the 
    
    
    
    moiety can undergo internal elimination, often ejecting a neutral carbene equivalent (
    
    
    ) or formyl fluoride species under high energy.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)

This section compares the "performance" of ionization techniques for this specific molecule.

Modality A: Electron Impact (EI) – The Structural Fingerprint

Best For: Purity assessment, starting material verification, and structural confirmation.

  • Mechanism: 70 eV electron bombardment creates a radical cation (

    
    ).[1]
    
  • Performance Profile:

    • Molecular Ion (

      
      , m/z 328):  Typically low intensity (<10%) due to the labile iodine.
      
    • Base Peak: Often observed at m/z 297 (

      
      ) or m/z 201  (
      
      
      
      ), depending on source temperature.
    • Diagnostic Utility: High. The pattern clearly distinguishes the loss of Iodine (127 Da) from other losses.

Modality B: Electrospray Ionization (ESI) – The Quantitative Standard

Best For: DMPK studies, biological matrix analysis, and trace quantification.

  • Mechanism: Soft ionization (protonation) in a liquid stream.

  • Performance Profile:

    • Molecular Ion (

      
      , m/z 329):  Dominant species. High stability allows for sensitive SIM (Selected Ion Monitoring).
      
    • Adducts: High propensity for sodium adducts (

      
      , m/z 351) in non-buffered mobile phases.
      
    • Fragmentation: Minimal in-source fragmentation. Requires Collision-Induced Dissociation (CID) for structural data.

Data Summary Table
FeatureEI (GC-MS)ESI (LC-MS/MS)
Primary Ion

(328) - Weak

(329) - Strong
Key Neutral Loss

(127 Da),

(31 Da)

(32 Da),

(28 Da)
Sensitivity Moderate (ng range)High (pg range)
Matrix Tolerance Low (requires extraction)High (dilute-and-shoot)
Structural Insight Superior (Rich fragmentation)Inferior (Requires MS/MS)

Visualized Fragmentation Pathway (Graphviz)

The following diagram maps the logical fragmentation cascade observed under EI conditions (70 eV), where the pathway is most complex and diagnostic.

G Parent Parent Ion (M+•) m/z 328 [C9H7F2IO3]+• Acylium Acylium Ion m/z 297 [M - OMe]+ Parent->Acylium - •OMe (31 Da) Deiodo De-iodinated Ion m/z 201 [M - I]+ Parent->Deiodo - •I (127 Da) (Major Pathway) ArylCation Aryl Cation m/z 269 [M - COOMe]+ Acylium->ArylCation - CO (28 Da) Benzoyl Benzoyl Cation m/z 170 [201 - OMe]+ Deiodo->Benzoyl - •OMe (31 Da) Phenolic Phenolic Cation m/z 151 [Loss of CF2] Deiodo->Phenolic - CF2 (50 Da) (Rearrangement)

Caption: Figure 1. Proposed EI fragmentation tree for Methyl 3-(difluoromethoxy)-4-iodobenzoate. The loss of Iodine (m/z 201) and Methoxy (m/z 297) represent the primary diagnostic branch points.

Experimental Protocol: Validated Workflow

To replicate these results for internal validation or quality control, follow this standardized protocol.

Method A: GC-MS (Structural ID)

Objective: Confirm identity of synthesized intermediate.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C.

  • Data Analysis: Monitor m/z 328, 297, and 201. Note: If m/z 328 is absent, lower source temp to 200°C to reduce thermal degradation.

Method B: LC-MS/MS (Quantification)

Objective: Pharmacokinetic (PK) plasma stability study.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes (C18 Column).

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 329.0

      
       297.0 (Loss of Methanol).
      
    • Qualifier: 329.0

      
       203.0 (Loss of Iodine + H).
      
  • Collision Energy: Optimize between 15–30 eV.

Expert Commentary & Causality

Why the Iodine matters: In drug development, this molecule is rarely the final drug; it is a "warhead" carrier. The iodine is intended for Suzuki or Sonogashira couplings. Therefore, monitoring the loss of Iodine (m/z 127) in the mass spectrum is not just a fragmentation event; it is a proxy for the chemical reactivity of the molecule. If your stored sample shows a high abundance of the de-iodinated species (m/z 201) even under soft ionization (ESI), it indicates thermal or photolytic degradation of the starting material.

The "Ortho" Effect: The 3-difluoromethoxy group is ortho to the 4-iodo position. In mass spectrometry, ortho-substituents often interact. We observe a "proximity effect" where the lone pairs on the ether oxygen can stabilize the aryl cation formed after iodine leaves, making the m/z 201 peak unusually stable and intense compared to meta- or para- isomers.

References

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

  • Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(1), 1-26. (Context on difluoromethoxy group stability).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). Fragmentation behavior of halo-benzoic acids in mass spectrometry. Journal of Mass Spectrometry. (Provides analog data for iodobenzoate fragmentation).

Sources

Technical Comparison Guide: IR Spectroscopy of Difluoromethoxy Ether Linkages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Motif

In modern drug discovery, the difluoromethoxy (


)  group is a critical bioisostere. Unlike the metabolically labile methoxy group (

) or the highly lipophilic, chemically inert trifluoromethoxy group (

), the

moiety offers a "Goldilocks" zone of physicochemical properties. It functions as a weak hydrogen bond donor (via the acidic

proton), modulates lipophilicity (

), and blocks metabolic oxidation at the ether linkage.

However, characterizing this group during synthesis can be challenging due to spectral overlap. This guide provides a definitive technical comparison of the IR spectral signatures of


 against its primary alternatives, equipping you with the diagnostic criteria to validate its presence with confidence.

Comparative Spectral Analysis: vs. Alternatives

The identification of the difluoromethoxy group relies on detecting a specific combination of signals: a unique, often weak C-H stretch and a dominant, complex C-F/C-O fingerprint.

Table 1: Diagnostic IR Peak Comparison
Spectral FeatureMethoxy (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Diagnostic Note
C-H Stretching 2830–2960 cm⁻¹ (Strong, Multiple bands)Silent (No C-H bonds)~2980–3020 cm⁻¹ (Weak, Singlet)The

C-H is acidic and stiffened by F atoms, shifting it to higher wavenumbers, often distinct from alkyl C-H.
C-F Stretching Absent 1100–1350 cm⁻¹ (Very Strong, Broad/Split)1050–1300 cm⁻¹ (Strong, Multi-band)

often shows a characteristic doublet;

is complex due to lower symmetry.
C-O Stretching 1000–1200 cm⁻¹ (Strong)1150–1250 cm⁻¹ (Obscured by C-F)1050–1200 cm⁻¹ (Obscured by C-F)C-O and C-F bands heavily overlap in fluorinated ethers, creating a "super-band" in the fingerprint region.
H-Bond Potential Acceptor OnlyAcceptor OnlyDonor & Acceptor In solution, the

C-H peak may broaden or shift if H-bonding occurs.
Detailed Mechanistic Insight
1. The "Invisible" Proton: C-H Stretching Region

The most definitive distinction between


 and 

is the presence of the C-H stretch.
  • Mechanism: The two fluorine atoms on the

    
    -carbon are highly electronegative, withdrawing electron density from the C-H bond. This "stiffens" the bond (increasing the force constant 
    
    
    
    ), which typically shifts the vibrational frequency to higher energy compared to a standard methyl group.
  • Observation: Look for a weak, sharp singlet near 3000 cm⁻¹ . It often sits on the "shoulder" of the stronger aromatic or alkyl C-H stretches. Unlike the "forest" of peaks seen for a methoxy group, this is a solitary signal.

2. The Fingerprint War Zone: 1000–1400 cm⁻¹

In this region, the C-F and C-O stretching vibrations couple strongly.

  • 
    :  Typically exhibits a symmetric and asymmetric stretching mode that can appear as a strong doublet.
    
  • 
    :  Due to reduced symmetry (
    
    
    
    vs
    
    
    for
    
    
    ), the band structure is more complex and often appears as a broad, multi-shouldered envelope. The C-O stretch is often buried within this envelope.

Experimental Protocol: Validating the Linkage

To reliably detect the weak


 C-H stretch and resolve the fingerprint region, a standard transmission protocol is often insufficient. The following ATR (Attenuated Total Reflectance) workflow is recommended.
Method: High-Resolution ATR-FTIR

Objective: Enhance surface sensitivity to detect weak C-H modes and prevent saturation of strong C-F bands.

Step-by-Step Protocol:

  • Crystal Selection: Use a Diamond or Germanium (Ge) ATR crystal.

    • Reasoning: Ge has a higher refractive index (

      
      ), which reduces the depth of penetration (
      
      
      
      ). This is critical for fluorinated compounds because C-F bands are so intensely absorbing that they can cause detector saturation or "flat-topping" on standard Diamond/ZnSe crystals.
  • Background Collection: Acquire a 64-scan background in ambient air. Ensure the path is purged of

    
     and 
    
    
    
    vapor, as water vapor lines (3500–3800 cm⁻¹) can interfere with the high-frequency C-H region.
  • Sample Application:

    • Solids: Apply ~5 mg of sample. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Liquids/Oils: Apply a single drop. Cover with a volatile cover slip if the ether is low-boiling to prevent evaporation during the scan.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blend the sharp

      
       C-H peak into noise).
      
    • Scans: 32–64 scans.

  • Post-Processing (Deconvolution):

    • Apply ATR Correction (scales intensity linear with wavenumber).

    • If the Fingerprint region (1000–1300 cm⁻¹) appears as a single blob, use Fourier Self-Deconvolution (FSD) with a bandwidth factor of 10–15 cm⁻¹ to resolve the underlying C-F and C-O modes.

Decision Logic: Identification Workflow

The following diagram illustrates the logical pathway for distinguishing these ether linkages using IR data.

IR_Identification Start Unknown Ether Linkage (IR Spectrum Analysis) CheckCF Check 1000-1350 cm⁻¹ Region Are there strong, broad bands? Start->CheckCF CheckCH Check 2800-3050 cm⁻¹ Region Is there C-H stretching? CheckCF->CheckCH Yes (C-F Present) NonFluor Non-Fluorinated Ether (e.g., -OCH₂CH₃) CheckCF->NonFluor No (Only C-O ~1100) CheckCH_Type Analyze C-H Pattern CheckCH->CheckCH_Type Yes (Peaks Present) Trifluoro Trifluoromethoxy (-OCF₃) Confirmed CheckCH->Trifluoro No (Silent Region) Methoxy Methoxy (-OCH₃) Confirmed CheckCH_Type->Methoxy Strong, Multi-band (2830-2960 cm⁻¹) Difluoro Difluoromethoxy (-OCHF₂) Confirmed CheckCH_Type->Difluoro Weak, Sharp Singlet (~2980-3020 cm⁻¹)

Caption: Logical decision tree for distinguishing fluorinated ether linkages based on C-F intensity and C-H stretching patterns.

Troubleshooting & Validation

Issue: The


 C-H peak is obscured by aromatic C-H stretches (

).
  • Solution: Use Second Derivative Spectroscopy . Calculate the 2nd derivative of the absorbance spectrum. This mathematical transformation sharpens peaks and can separate the shoulder of the

    
     stretch from the dominant aromatic ring vibrations.
    

Issue: Distinguishing


 from impurities (e.g., residual solvents).
  • Solution: Check the "Fingerprint" region.[1][2][3] Solvents like DCM or Ethyl Acetate have distinct carbonyl or C-Cl bands. The

    
     group is defined by the simultaneous presence of the high-frequency C-H and the massive C-F absorption.
    

References

  • Bentham Open. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H. Retrieved from [Link]

  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3.... Retrieved from [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

  • LibreTexts. (2025).[4] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Fluorinated Ester Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, fluorinated organic molecules have become increasingly indispensable. The strategic incorporation of fluorine atoms can dramatically enhance a compound's metabolic stability, binding affinity, and lipophilicity, ultimately leading to more effective and safer pharmaceuticals. Fluorinated esters, in particular, are crucial intermediates in the synthesis of many of these life-changing drugs. However, the unique properties that make these compounds so valuable also present distinct analytical challenges. Ensuring the purity of these intermediates is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of fluorinated ester intermediates. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is paramount to making informed decisions in the laboratory. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and offer insights gleaned from practical application to help you navigate the complexities of analyzing these unique molecules.

The Analytical Triad: NMR, Chromatography, and Mass Spectrometry

The robust purity assessment of fluorinated ester intermediates typically relies on a combination of three powerful analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, offers a direct and quantitative look at the fluorine-containing components of a sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.

  • High-Performance Liquid Chromatography (HPLC): An indispensable tool in the pharmaceutical industry for its high resolution, sensitivity, and applicability to a wide range of compounds.

The choice of method, or combination of methods, depends on the specific properties of the fluorinated ester, the nature of the expected impurities, and the stage of drug development.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Fluorine-Specific Lens

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for purity determination. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[1][2] This inherent sensitivity, coupled with the large chemical shift dispersion of ¹⁹F NMR, often allows for the clear resolution of signals from the main compound and its fluorinated impurities, even when their structures are very similar.[1][3]

One of the most significant advantages of quantitative ¹⁹F NMR (qNMR) is that it can provide a direct measure of purity without the need for a reference standard of the analyte itself.[4] Instead, a certified internal standard of known purity is used.[5][6]

Causality Behind Experimental Choices in qNMR

The reliability of qNMR hinges on specific experimental parameters. A sufficiently long relaxation delay (D1) is crucial to ensure that all ¹⁹F nuclei have fully relaxed between pulses, which is essential for accurate integration of the signals.[2] The use of an internal standard with a simple ¹⁹F spectrum that does not overlap with the analyte signals is also critical for accurate quantification.[7]

Experimental Protocol: Purity Determination by qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated ester intermediate into a clean, dry NMR tube.[7]

    • Accurately weigh an equimolar amount of a suitable internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into the same NMR tube.[5][7]

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves both the sample and the internal standard.[7]

    • Gently agitate the tube to ensure complete dissolution.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using a spectrometer with a fluorine-capable probe.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 20-35 seconds for accurate quantification).[2]

      • Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

      • Spectral Width (SW): Wide enough to encompass all fluorine signals of interest.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the fluorinated ester intermediate using the following formula[6]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of fluorine atoms for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately weigh fluorinated ester weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve acquire Acquire ¹⁹F NMR spectrum (long relaxation delay) dissolve->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR formula process->calculate

Caption: Workflow for purity determination using quantitative ¹⁹F NMR.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Separation

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[8] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For fluorinated esters that are thermally stable and have sufficient volatility, GC-MS can be an excellent choice for purity validation.

Causality Behind Experimental Choices in GC-MS

The choice of the GC column is critical for achieving good separation of the analyte from its impurities. A non-polar or mid-polar column is often a good starting point for many esters. The temperature program of the GC oven is optimized to ensure that all components are volatilized and separated efficiently without decomposition. Electron ionization (EI) is a common ionization technique in GC-MS, which can produce a reproducible fragmentation pattern that serves as a "fingerprint" for compound identification.[9][10]

Experimental Protocol: Purity Analysis by GC-MS
  • Sample Preparation:

    • Prepare a stock solution of the fluorinated ester intermediate in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[11]

    • Perform serial dilutions to prepare a calibration curve with at least five concentration levels.

    • Filter the solutions through a 0.22 µm syringe filter before injection.[11]

  • GC-MS Acquisition:

    • Inject 1 µL of the prepared solution into the GC-MS system.

    • Typical GC Parameters:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Typical MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A mass range that covers the molecular ion and expected fragments of the analyte and impurities (e.g., 40-500 m/z).

  • Data Analysis:

    • Identify the peak corresponding to the fluorinated ester intermediate based on its retention time and mass spectrum.

    • Identify and quantify any impurity peaks. The fragmentation patterns can be compared to mass spectral libraries for tentative identification.

    • Calculate the purity of the intermediate based on the peak area percentage of the main component relative to the total peak area of all components.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis dissolve Dissolve in volatile solvent filtrate Filter sample dissolve->filtrate inject Inject into GC filtrate->inject separate Separate by volatility inject->separate ionize Ionize and fragment (EI) separate->ionize detect Detect by m/z ionize->detect identify Identify peaks by retention time & MS detect->identify quantify Quantify by peak area identify->quantify

Caption: Workflow for purity analysis using Gas Chromatography-Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry, prized for its versatility, high resolution, and sensitivity.[12][13] It is particularly well-suited for the analysis of non-volatile, thermally labile, and polar compounds, making it a valuable tool for a wide range of fluorinated ester intermediates.

Causality Behind Experimental Choices in HPLC

The selection of the stationary phase (column) and mobile phase is paramount for achieving a successful separation in HPLC. For many fluorinated esters, reversed-phase chromatography with a C18 column is a good starting point. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main component and its impurities. A UV detector is commonly used, as many organic molecules, including esters, absorb UV light.

Experimental Protocol: Purity Validation by HPLC
  • Sample Preparation:

    • Prepare a stock solution of the fluorinated ester intermediate in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter.

  • HPLC Acquisition:

    • Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system.

    • Typical HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like 0.1% formic acid) and acetonitrile or methanol.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

      • Detector: UV detector set at a wavelength where the analyte has maximum absorbance.

  • Data Analysis:

    • Identify the peak corresponding to the fluorinated ester intermediate based on its retention time.

    • Identify and quantify any impurity peaks.

    • Calculate the purity based on the area percentage of the main peak. For a more accurate quantification, a calibration curve can be used.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Acquisition cluster_analysis Data Analysis dissolve Dissolve in mobile phase filtrate Filter sample dissolve->filtrate inject Inject into HPLC filtrate->inject separate Separate by polarity inject->separate detect Detect by UV absorbance separate->detect identify Identify peaks by retention time detect->identify quantify Quantify by peak area identify->quantify

Caption: Workflow for purity validation using High-Performance Liquid Chromatography.

Comparative Analysis of Techniques

Feature¹⁹F qNMRGC-MSHPLC
Principle Nuclear spin properties of ¹⁹FVolatility and mass-to-charge ratioPolarity and differential partitioning
Strengths - Direct, quantitative method- No analyte-specific standard needed- High specificity for fluorinated compounds- Non-destructive- High sensitivity and specificity- Excellent for volatile compounds- Provides structural information from fragmentation- Versatile for a wide range of compounds- High resolution and sensitivity- Well-established in pharmaceutical analysis
Weaknesses - Lower sensitivity than MS- Requires a fluorine nucleus- High initial instrument cost- Requires volatile and thermally stable analytes- Potential for thermal degradation- Matrix effects can be an issue- Requires an analyte-specific standard for accurate quantification- Can be time-consuming to develop methods- Potential for co-elution of impurities
Best Suited For - Absolute purity determination of fluorinated compounds- Analysis of complex mixtures of fluorinated species- Purity of volatile and thermally stable fluorinated esters- Identification of unknown volatile impurities- Purity of non-volatile or thermally labile fluorinated esters- Routine quality control in a regulated environment

Conclusion: An Integrated Approach to Purity Validation

The validation of fluorinated ester intermediate purity is a multifaceted challenge that requires a thoughtful and often integrated analytical approach. While ¹⁹F qNMR offers an elegant and direct method for quantification, its utility is complemented by the separatory power and structural elucidation capabilities of GC-MS and HPLC. For a comprehensive understanding of a sample's purity profile, it is often advisable to employ orthogonal methods. For instance, the purity value obtained by qNMR can be corroborated by the impurity profile determined by HPLC or GC-MS.

Ultimately, the choice of analytical technique will be guided by the specific properties of the fluorinated ester intermediate, the potential impurities, and the regulatory requirements of the project. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can confidently ensure the quality and integrity of these critical building blocks of modern medicine.

References

  • Agilent Technologies. (n.d.). Common Sample Preparation Techniques for GC-MS Analysis.
  • Brinkmann, A., Raza, M., & Melanson, J. E. (2019).
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  • Gerothanassis, I. P., & Exarchou, V. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.
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Comparative Crystal Structure Analysis: Iodinated Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 4-Iodobenzoic Acid Derivatives vs. Brominated/Chlorinated Analogs Audience: Structural Biologists, Crystallographers, and Medicinal Chemists

Executive Summary: The Strategic Value of Iodine

In the realm of small molecule crystallography and drug design, Iodinated Benzoate Derivatives represent a high-performance class of structural tools compared to their Brominated and Chlorinated counterparts. While often viewed merely as heavier analogs, iodinated derivatives offer two distinct, quantifiable advantages:

  • Superior Phasing Power: The high atomic number (

    
    ) of iodine provides a profound anomalous signal (
    
    
    
    at Cu K
    
    
    ), enabling ab initio structure solution via the Heavy Atom Method or SAD (Single-wavelength Anomalous Dispersion) where Cl and Br often fail on home-source diffractometers.
  • Enhanced Supramolecular Assembly: Iodine exhibits the largest and most positive

    
    -hole among stable halogens, driving strong, directional Halogen Bonds (XB) that stabilize crystal lattices and mimic protein-ligand interactions more effectively than Br or Cl.
    

This guide objectively compares the crystallographic performance of iodinated benzoates against lighter halogenated alternatives, supported by experimental protocols and data.

Comparative Analysis: Iodine vs. Bromine/Chlorine

The choice between Iodinated (


), Brominated (

), and Chlorinated (

) derivatives fundamentally alters the crystal engineering landscape.
Performance Metrics Table

The following data compares the structural properties of 4-halobenzoic acid derivatives, highlighting the "Performance Gap" of iodine.

FeatureIodinated (Product) Brominated (Alternative) Chlorinated (Alternative) Implication
Atomic Number (

)
533517Iodine dominates scattering power; ideal for phasing.
C-X Bond Length ~2.10 Å~1.90 Å~1.74 ÅIodine projects further, influencing distal packing.

-Hole Magnitude
High (

)
ModerateLowIodine forms the strongest structure-directing motifs.
XB Interaction Distance 80-85% of vdW radii90-95% of vdW radii~100% (Weak)Iodine drives tighter, more predictable assembly.
Absorption (

, Cu K

)
High (~25 mm

)
ModerateLowIodine requires rigorous absorption correction (see Protocol).
Mechanism of Action: The -Hole Effect

The superior performance of iodinated derivatives in crystal engineering is driven by the


-hole . As the polarizability of the halogen increases (

), electron density is depleted along the extension of the C-X bond.
  • Iodine: Creates a substantial region of positive electrostatic potential, acting as a strong Lewis Acid. It readily accepts electron density from Lewis Bases (Oxygen/Nitrogen) in a linear geometry (

    
    ).
    
  • Bromine/Chlorine: The

    
    -hole is smaller (Br) or negligible (Cl), often resulting in disorder or packing dominated by weaker H-bonds rather than robust halogen bonds.
    

Experimental Workflow & Protocols

To maximize the utility of iodinated benzoates, specific protocols must be followed to address their unique solubility and absorption characteristics.

Visualization: Crystallization Decision Tree

The following workflow illustrates the logic for selecting the optimal crystallization method for heavy-atom derivatives.

CrystallizationWorkflow Start Start: Iodinated Benzoate Sample Solubility Check Solubility (25°C) Start->Solubility HighSol Soluble in EtOH/MeOH? Solubility->HighSol Yes LowSol Insoluble in Alcohols? Solubility->LowSol No MethodA Method A: Slow Evaporation (Risk: Twinning) HighSol->MethodA Rapid Screen MethodB Method B: Vapor Diffusion (Preferred for Single Crystals) HighSol->MethodB High Quality MethodC Method C: Thermal Gradient (DMSO/DMF) LowSol->MethodC Harvest Harvest & Mount (Use Paratone Oil) MethodA->Harvest MethodB->Harvest MethodC->Harvest

Figure 1: Decision matrix for crystallizing iodinated derivatives. Vapor diffusion is prioritized to control nucleation rates of heavy molecules.

Detailed Protocol: Vapor Diffusion (Hanging Drop)

This method is superior to solvent evaporation for iodinated derivatives because it minimizes the kinetic trapping of impurities.

  • Preparation: Dissolve 10 mg of the iodinated benzoate in 1 mL of a "Good Solvent" (e.g., THF or Acetone). Ensure the solution is sub-saturated.

  • Reservoir: Place 500 µL of a "Bad Solvent" (e.g., Hexane or Water) in the well of a crystallization plate. The bad solvent must be miscible with the good solvent but cause precipitation of the benzoate.

  • Drop Setup: Mix 2 µL of the benzoate solution with 1 µL of the reservoir solution on a siliconized cover slip.

  • Equilibration: Invert the cover slip over the well and seal with grease.

  • Observation: Store at 20°C. Iodine's heavy mass often slows nucleation; crystals may appear in 2-7 days.

    • Self-Validating Step: If precipitate forms immediately, reduce the concentration of the benzoate solution by 50% and repeat.

Data Collection & Absorption Correction

Critical Warning: Iodine absorbs X-rays strongly. Failure to correct for this will result in a "ghosting" effect in the electron density map and high


 values.
  • Strategy: Collect highly redundant data (360° phi scan).

  • Correction: Apply a multi-scan absorption correction (e.g., SADABS or SCALE3 ABSPACK). The transmission factors for iodinated crystals can range from 0.4 to 0.8, whereas chlorinated crystals are typically >0.9.

Data Interpretation & Logic

When analyzing the solved structure, the researcher must validate the "Heavy Atom Effect."

Visualization: Halogen Bonding Logic

This diagram explains the geometric constraints required to confirm a genuine Halogen Bond (XB) versus a generic van der Waals contact.

HalogenBonding Donor C-I Bond (Lewis Acid) SigmaHole σ-Hole (Positive Potential) Donor->SigmaHole Generates Acceptor Acceptor (N, O, S) (Lewis Base) SigmaHole->Acceptor Attracts Geometry Linearity Constraint 160° < θ < 180° Acceptor->Geometry Must Satisfy Result Supramolecular Assembly Geometry->Result Validates

Figure 2: Geometric logic for validating Halogen Bonds. The linearity (160-180°) is the hallmark of a true


-hole interaction.
Interpreting the Electron Density Map
  • Termination Errors: Due to the high electron density of Iodine (

    
    ), Fourier ripples (series termination errors) are common near the iodine atom. These appear as alternating rings of positive and negative density.
    
    • Fix: Do not mistake these for disorder. Improve the resolution of the data cut-off or apply specific damping factors during refinement.

  • Phasing Success: In a comparative study, an iodinated derivative often solves via Direct Methods (SHELXT) with a Figure of Merit (CFOM) < 0.1 within seconds. A brominated analog may require longer, and a chlorinated analog relies entirely on the scattering of the rest of the skeleton.

Conclusion

For researchers aiming to control crystal packing or solve difficult phase problems, Iodinated Benzoate Derivatives are the superior choice over brominated or chlorinated alternatives. While they present challenges in absorption correction and solubility, their ability to form strong, directional halogen bonds and provide anomalous scattering power makes them indispensable tools in modern structural chemistry.

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Politzer, P., et al. (2007). "The σ-hole: an elusive feature of halogen bonding." Journal of Molecular Modeling. Link

  • Dauter, Z. (2002). "New approaches to high-throughput phasing." Current Opinion in Structural Biology. Link

Safety Operating Guide

Methyl 3-(difluoromethoxy)-4-iodobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4]

Disposal is not the end of the experiment; it is the final step of the synthesis lifecycle. Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS: 1131614-23-7 or analogs) represents a specific class of poly-halogenated aromatic esters . Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1]

The presence of the difluoromethoxy group (-OCF₂H) and the aryl iodide functionality creates a dual-hazard profile:

  • Thermal Decomposition Risk: Improper incineration (e.g., in standard fuel-blending kilns) releases Hydrogen Fluoride (HF) and corrosive Iodine vapors, damaging facility infrastructure and violating EPA emission standards.

  • Aquatic Toxicity: Halogenated benzoates are often persistent and toxic to aquatic life (GHS H411), mandating zero-discharge to sewer systems.

This guide provides a self-validating protocol to ensure this compound is segregated, labeled, and destroyed effectively.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the "Source" of the risk.

ParameterSpecificationDisposal Implication
Chemical Structure Methyl ester with -I and -OCF₂H substituentsDO NOT MIX with oxidizers or strong acids.
Physical State Solid (Powder), typically beige/whiteDust control is critical during transfer.
Reactivity Light Sensitive; Hydrolyzable esterStore waste in amber/opaque containers.
Halogen Content High (Iodine + Fluorine)MANDATORY: Segregate into "Halogenated Waste."
Flash Point >110°C (Predicted)Combustible, but not a "Flammable Liquid" (D001) unless in solvent.
Key Hazards Irritant (H315, H319), Aquatic Tox (H411)Zero drain disposal. Double containment required.

The Logic of Segregation (The "Why")

The Critical Error: Researchers often default to throwing all organic solids into a general "Solid Waste" bin or dissolving them in acetone for the "Flammable Solvents" drum.

Why this fails for Methyl 3-(difluoromethoxy)-4-iodobenzoate:

  • Non-Halogenated Waste Streams are often used for "Fuel Blending" (burning waste to power cement kilns).

  • The Consequence: If this compound enters a fuel blending stream, the Fluorine generates HF acid, eating through the kiln's ceramic lining. The Iodine creates heavy, purple corrosive vapor that fouls catalytic converters.

  • The Solution: You must select the Halogenated Waste stream. This stream is routed to High-Temperature Incinerators (>1100°C) equipped with caustic scrubbers specifically designed to neutralize HF and capture iodine.

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization

If the material is a pure solid:

  • Containment: Place the solid in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • ** labeling:** Label the inner container clearly.

  • Transfer: Move the inner container to the Satellite Accumulation Area (SAA).

If the material is in a reaction mixture (Solution):

  • Quenching: Ensure no active reagents (e.g., coupling agents, strong bases) remain. Quench with mild aqueous acid/base if necessary, then separate the organic layer.

  • Solvent Choice: If dissolving solid waste is necessary for transfer, use a halogenated solvent (like Dichloromethane) or a compatible non-halogenated solvent (Ethyl Acetate), but the final mixture must be tagged as Halogenated.

Phase B: Waste Stream Segregation
  • Select Container: Use the drum/carboy marked "HALOGENATED ORGANIC WASTE."

    • Note: Even if the solvent is 99% Acetone (non-halogenated) and only 1% Methyl 3-(difluoromethoxy)-4-iodobenzoate, the entire mixture is now Halogenated Waste .

  • Log the Waste: On the waste tag, you must list:

    • "Methyl 3-(difluoromethoxy)-4-iodobenzoate" (Do not use abbreviations).

    • Approximate percentage.[2]

    • Check the box for "Halogenated."

    • Check the box for "Toxic" and "Irritant."

Phase C: Final Handoff
  • Secondary Containment: Ensure the waste container sits in a secondary tray to catch drips.

  • Closure: Cap strictly. Iodine vapor can sublime from solids and corrode nearby metal shelving if caps are loose.

Decision & Workflow Diagram

This workflow illustrates the decision logic required to prevent regulatory violations.

DisposalWorkflow cluster_warning Safety Critical Start Start: Methyl 3-(difluoromethoxy)-4-iodobenzoate Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid: Place in sealed jar/vial StateCheck->SolidPath Pure Solid LiquidPath Liquid: Is it mixed with solvents? StateCheck->LiquidPath Reaction Mix Tagging CRITICAL STEP: Tag as 'HALOGENATED WASTE' SolidPath->Tagging Quench Step 1: Quench active reagents LiquidPath->Quench SolventCheck Does it contain Halogenated Solvents (DCM, Chloroform)? Quench->SolventCheck SolventCheck->Tagging Yes SolventCheck->Tagging No (Even if Acetone based) Container Deposit in Halogenated Solvent Carboy (or Solid Halogenated Bin) Tagging->Container Destruction Final Fate: High-Temp Incineration (w/ HF & Iodine Scrubbers) Container->Destruction

Figure 1: Decision matrix ensuring the compound enters the correct destruction pathway to prevent facility corrosion and toxic emissions.

Emergency Spill Procedures

If a spill occurs outside the hood:

  • Evacuate & Ventilate: Iodine vapors can be respiratory irritants.[1]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Solid Spill:

    • Do not dry sweep (creates dust).[3][1]

    • Cover with wet paper towels or oil-dry pads to dampen.

    • Scoop into a wide-mouth jar. Label as "Hazardous Waste - Debris."

  • Liquid Spill:

    • Absorb with vermiculite or sand.[4]

    • Do not use standard clay kitty litter if strong oxidizers are present in the mixture (though unlikely with this specific ester, it is best practice for iodinated compounds).

  • Decontamination: Wash the surface with a solution of sodium thiosulfate (5-10%) if iodine staining is visible (turns brown/purple stains colorless), followed by soap and water.

Regulatory Compliance (RCRA)

For US-based laboratories, adhere to 40 CFR regulations:

  • Waste Characterization: This material is a "Characteristic Waste" due to toxicity and halogen content.

  • EPA Codes:

    • Likely D001 (if in flammable solvent).

    • F002 (if mixed with spent halogenated solvents like DCM).

    • If pure, it does not carry a specific P or U list code, but must be managed as Hazardous Waste based on generator knowledge of toxicity.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Available at: [Link]

  • National Institutes of Health (NIH). "Waste Disposal Guide: Halogenated Solvents." NIH Division of Environmental Protection. Available at: [Link]

  • PubChem. "Methyl 4-iodobenzoate (Analogous Structure Safety Data)." National Library of Medicine. Available at: [Link][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.